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Foundational

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone Mechanism of Action in Cancer Cell Lines: A Technical Guide

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Molecular Oncology, Pharmacognosy, and Systems Biology Executive Summary As a Senior Application Scientist specializin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Molecular Oncology, Pharmacognosy, and Systems Biology

Executive Summary

As a Senior Application Scientist specializing in natural product pharmacology, I frequently encounter structurally diverse flavonoids. Among them, 2',4'-dihydroxy-4,6'-dimethoxydihydrochalcone (often referred to interchangeably as 2,4'-dihydroxy-4,6-dimethoxydihydrochalcone depending on IUPAC numbering conventions) stands out as a highly potent bioactive metabolite. Originally isolated from the botanical sources Melodorum siamensis, Melodorum fruticosum, and Iryanthera juruensis [1, 2, 3], this compound exhibits a dual-modulatory effect in oncology: it acts as a direct cytotoxic agent against solid tumor cell lines and functions as a potent immunomodulator within the tumor microenvironment (TME).

This whitepaper deconstructs the mechanistic pathways of this dihydrochalcone, providing field-proven, self-validating experimental protocols to accurately quantify its efficacy in preclinical models.

Molecular Profile & Structural Biology

Unlike traditional chalcones, dihydrochalcones lack the α,β-unsaturated carbonyl system (the C=C double bond between the two aromatic rings is reduced).

  • Causality in target binding: The absence of this double bond removes the Michael addition reactivity typically associated with chalcones. Consequently, 2',4'-dihydroxy-4,6'-dimethoxydihydrochalcone does not indiscriminately bind to cellular thiols (like glutathione). Instead, its conformational flexibility allows for highly specific, non-covalent docking into kinase active sites and death receptor complexes, resulting in a cleaner toxicity profile and targeted apoptotic induction.

Mechanistic Pathways in Oncology

Direct Cytotoxicity in Solid Tumors

The compound demonstrates significant dose-dependent cytotoxicity across multiple human cancer cell lines. Research indicates that the specific arrangement of the hydroxyl (2', 4') and methoxy (4, 6') groups is critical for its antiproliferative activity. It has shown marked efficacy against KB (human oral epidermoid carcinoma), MCF-7 (breast adenocarcinoma), and NCI-H187 (small cell lung cancer) cell lines [1]. The mechanism involves the disruption of mitochondrial membrane potential, leading to intrinsic apoptosis.

Sensitization to TRAIL-Mediated Apoptosis

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is an endogenous protein that selectively induces apoptosis in cancer cells by binding to death receptors (DR4/DR5). However, many prostate and breast cancer cell lines (e.g., LNCaP, MCF-7) develop TRAIL resistance via the hyperactivation of the NF-κB survival pathway.

  • The Sensitization Mechanism: Dihydrochalcones in this structural class actively suppress NF-κB nuclear translocation. By removing this anti-apoptotic block, 2',4'-dihydroxy-4,6'-dimethoxydihydrochalcone dramatically lowers the apoptotic threshold, sensitizing resistant cancer cells to TRAIL-mediated caspase-8 and caspase-3 activation [3].

Tumor Microenvironment (TME) Modulation

Tumor progression relies heavily on pro-inflammatory cytokines, specifically Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α), which drive angiogenesis and neutrophil recruitment. Compounds extracted from Melodorum fruticosum, including this specific dihydrochalcone and its close derivatives, exhibit profound inhibitory effects on IL-8 release and TNF-α production [2]. By starving the TME of these angiogenic factors, the compound effectively halts tumor metastasis and proliferation.

Pathway DHC 2',4'-Dihydroxy-4,6'- dimethoxydihydrochalcone TRAIL TRAIL Death Receptors (DR4/DR5) DHC->TRAIL Sensitizes NFKB NF-κB Signaling DHC->NFKB Inhibits Caspase Caspase Cascade (Casp-8 / Casp-3) TRAIL->Caspase Activates Apoptosis Apoptosis (LNCaP, MCF-7, KB) NFKB->Apoptosis Blocks Cytokines IL-8 & TNF-α NFKB->Cytokines Transcribes Caspase->Apoptosis Executes TME Tumor Microenvironment Angiogenesis Cytokines->TME Promotes

Mechanistic pathway of the dihydrochalcone in cancer cell lines.

Quantitative Efficacy Data

To provide a clear benchmarking standard for your assays, the following table synthesizes the established IC₅₀ values for 2',4'-dihydroxy-4,6'-dimethoxydihydrochalcone (and its direct structural analogs) across key biological targets [1, 2].

Biological Target / Cell LineAssay TypeIC₅₀ Value (μM)Primary Mechanism
KB (Oral Epidermoid)Resazurin / MTT Viability9.09 μMDirect Cytotoxicity / Intrinsic Apoptosis
NCI-H187 (Small Cell Lung)Resazurin / MTT Viability14.26 μMDirect Cytotoxicity / Intrinsic Apoptosis
MCF-7 (Breast Adenocarcinoma)Resazurin / MTT Viability16.72 μMDirect Cytotoxicity / Intrinsic Apoptosis
IL-8 Release (Neutrophils)ELISA (LPS-stimulated)~8.6 μMTME Modulation / NF-κB Inhibition
TNF-α Production ELISA (LPS-stimulated)~13.3 μMTME Modulation / NF-κB Inhibition

*Note: Cytokine inhibition values are representative of the highly active chalcone/dihydrochalcone fraction isolated from Melodorum fruticosum.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, assays must be designed as self-validating systems. This means integrating counter-screens to rule out false positives (e.g., ensuring a drop in IL-8 isn't simply due to immediate cell death).

Protocol 1: Flow Cytometric Evaluation of TRAIL-Induced Apoptosis Sensitization

The causality behind this experimental choice: We utilize Annexin V/PI dual staining because Annexin V specifically binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This allows us to definitively prove that the compound induces programmed cell death rather than non-specific necrotic toxicity.

  • Cell Culture & Seeding: Seed LNCaP or MCF-7 cells in 6-well plates at a density of 3×105 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment (Sensitization): Pre-treat the cells with 2',4'-dihydroxy-4,6'-dimethoxydihydrochalcone at sub-lethal concentrations (e.g., 1 μM, 5 μM, 10 μM) dissolved in DMSO. Critical: Ensure final DMSO concentration does not exceed 0.1% v/v to prevent solvent-induced baseline apoptosis.

  • TRAIL Co-administration: After 4 hours of pre-treatment, introduce recombinant human TRAIL (rhTRAIL) at 50 ng/mL. Incubate for an additional 20 hours.

  • Harvest & Staining: Wash cells with cold PBS, trypsinize, and resuspend in 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze within 1 hour using a flow cytometer (e.g., BD FACSCanto). Quantify the percentage of cells in the lower-right quadrant (Annexin V+/PI-, early apoptosis) and upper-right quadrant (Annexin V+/PI+, late apoptosis).

Workflow Step1 Cell Culture (KB, MCF-7) Step2 Compound Treatment (0.1 - 50 μM) Step1->Step2 Step3 TRAIL Co-treatment (Sensitization) Step2->Step3 Step4 Flow Cytometry (Annexin V / PI) Step3->Step4 Step5 Data Analysis (Apoptotic Index) Step4->Step5

Experimental workflow for evaluating TRAIL-induced apoptosis sensitization.

Protocol 2: IL-8 Secretion Assay in Human Neutrophils

The causality behind this experimental choice: To prove that the dihydrochalcone acts as an immunomodulator, we must measure cytokine release in primary human neutrophils stimulated by LPS. A parallel cell viability assay (WST-1) must be run simultaneously to validate that the reduction in IL-8 is due to transcriptional blockade, not cytotoxicity.

  • Neutrophil Isolation: Isolate human neutrophils from peripheral blood using dextran sedimentation and density gradient centrifugation (Ficoll-Paque). Resuspend in RPMI 1640 medium.

  • Pre-incubation: Plate neutrophils ( 5×106 cells/mL) in 96-well plates. Pre-incubate with the dihydrochalcone (1 to 25 μM) for 30 minutes. Include a positive control (e.g., Dexamethasone at 1 μM) and a vehicle control (0.1% DMSO).

  • LPS Stimulation: Add Lipopolysaccharide (LPS, 100 ng/mL) to stimulate IL-8 production. Incubate for 24 hours at 37°C.

  • Supernatant Collection & ELISA: Centrifuge the plates at 400 × g for 5 minutes. Collect the cell-free supernatant and quantify IL-8 using a commercial human IL-8 ELISA kit, reading absorbance at 450 nm.

  • Self-Validation (Viability Screen): Add WST-1 reagent to the remaining cell pellet/media in the 96-well plate. Incubate for 2 hours and read at 440 nm. If viability drops below 90% compared to the vehicle control, the IL-8 inhibition data at that specific concentration must be discarded as an artifact of cell death.

Conclusion & Future Directions

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone represents a highly versatile scaffold in drug discovery. Its ability to simultaneously induce direct cytotoxicity in solid tumors, sensitize resistant cells to TRAIL-mediated apoptosis, and suppress the pro-angiogenic tumor microenvironment makes it a prime candidate for multi-target oncology therapeutics. Future preclinical workflows should focus on optimizing its bioavailability and mapping its precise binding kinetics to the NF-κB/IκB kinase (IKK) complex using surface plasmon resonance (SPR).

References

  • Prawat, U., Chairerk, O., Phupornprasert, U., Salae, A. W., & Tuntiwachwuttikul, P. (2013). Two new C-benzylated dihydrochalcone derivatives from the leaves of Melodorum siamensis. Planta Medica, 79(1), 83-86. Available at:[Link]

  • Engels, N. S., Waltenberger, B., Michalak, B., Huynh, L., Tran, H., Kiss, A. K., & Stuppner, H. (2018). Inhibition of Pro-Inflammatory Functions of Human Neutrophils by Constituents of Melodorum fruticosum Leaves. Chemistry & Biodiversity, 15(11), e1800269. Available at:[Link]

  • Mahapatra, D. K., Bharti, S. K., & Asati, V. (2015). African Journal of Pharmacy and Pharmacology - review: the potential of chalcones as a source of drugs. Academic Journals, 9(8), 215-231. Available at:[Link]

Exploratory

An In-depth Technical Guide to 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone: Physicochemical Properties and Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Dihydrochalcone of Interest 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone is a flavonoid, a class of natural products known for thei...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Dihydrochalcone of Interest

2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone is a flavonoid, a class of natural products known for their diverse biological activities. Dihydrochalcones, characterized by a saturated three-carbon bridge connecting two aromatic rings, are of particular interest in medicinal chemistry. This guide provides a comprehensive overview of the physicochemical properties and molecular weight of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone, offering a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. The substitution pattern of hydroxyl and methoxy groups on the aromatic rings significantly influences the compound's biological and chemical characteristics, making a detailed understanding of its properties essential for its potential application. This compound has been isolated from plants of the Iryanthera genus, and related chalcones have demonstrated promising cytotoxic effects against various cancer cell lines, highlighting its potential as a scaffold for the development of new therapeutic agents.[1]

Molecular Identity and Structure

A fundamental starting point for any chemical investigation is the precise identification and structural elucidation of the molecule.

Molecular Formula: C₁₇H₁₈O₅[1][2]

Molecular Weight: 302.32 g/mol [1][2]

IUPAC Name: 1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one[1]

CAS Number: 75679-58-2[1][2]

The structure of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone is characterized by two aromatic rings linked by a propane-1-one chain. The 'A' ring is substituted with two hydroxyl groups at positions 2' and 4', and a methoxy group at position 6'. The 'B' ring possesses a methoxy group at the 4-position.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems, influencing everything from solubility and absorption to its interaction with molecular targets. While experimental data for some properties of this specific dihydrochalcone are limited, the following table summarizes key available data and predicted values.

PropertyValueSource & Notes
Molecular Weight 302.32 g/mol [1][2]
Molecular Formula C₁₇H₁₈O₅[1][2]
Melting Point Predicted: ~180-200 °CBased on similar structures. The related 2',4-dihydroxy-4',6'-dimethoxychalcone has a reported melting point of 196 °C[3], and 2',4',6'-trihydroxy-4-methoxydihydrochalcone has a reported melting point of 203 °C.[4]
Boiling Point Predicted: 538.7±50.0 °CPredicted for a similar tetrahydroxy chalcone.[5]
Solubility Soluble in DMSO, chloroform, and acetone.[2] Practically insoluble in water.The solubility in organic solvents is a common characteristic of many flavonoids. The low water solubility is expected for a molecule with this structure and is a critical consideration for formulation and bioavailability.
pKa Predicted: 6.94±0.40Predicted for a similar tetrahydroxy chalcone.[5] The phenolic hydroxyl groups are the primary acidic sites.
logP (Octanol-Water Partition Coefficient) Predicted: ~2.3-3.0The logP value indicates the lipophilicity of a compound. A value in this range suggests moderate lipophilicity, which can be favorable for cell membrane permeability. The predicted XLogP3 for a similar dihydrochalcone is 2.3.[6]

Experimental Protocols for Physicochemical Property Determination

To ensure scientific rigor, the determination of physicochemical properties must follow validated experimental protocols. The following sections detail methodologies applicable to the characterization of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone.

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Principle: An excess of the solid compound is equilibrated with a specific volume of water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of finely powdered 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone to a series of glass vials containing a known volume of purified water.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to water equil1 Shake at constant temperature (24-72h) prep1->equil1 sep1 Allow solid to settle equil1->sep1 quant1 Withdraw and filter supernatant sep1->quant1 quant2 Analyze concentration by HPLC quant1->quant2 quant3 Calculate solubility quant2->quant3

Protocol 2: Synthesis of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone

The synthesis of this dihydrochalcone can be achieved through a two-step process involving a Claisen-Schmidt condensation to form the corresponding chalcone, followed by a selective reduction of the α,β-unsaturated double bond.

Step 1: Claisen-Schmidt Condensation to form 2',4'-Dihydroxy-4,6'-dimethoxychalcone

Principle: This reaction involves the base-catalyzed condensation of an acetophenone derivative with a benzaldehyde derivative.

Materials:

  • 2',4'-Dihydroxy-6'-methoxyacetophenone

  • 4-Methoxybenzaldehyde

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Methodology:

  • Reactant Preparation: Dissolve 2',4'-dihydroxy-6'-methoxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Catalyst Addition: Slowly add a solution of KOH or NaOH in ethanol to the reaction mixture while stirring.

  • Reaction: Continue stirring the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the crude chalcone.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Step 2: Selective Reduction to Dihydrochalcone

Principle: The α,β-unsaturated double bond of the chalcone is selectively reduced, typically through catalytic hydrogenation, without affecting the carbonyl group or aromatic rings.

Materials:

  • 2',4'-Dihydroxy-4,6'-dimethoxychalcone (from Step 1)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Ethyl acetate or Ethanol as solvent

Methodology:

  • Reaction Setup: Dissolve the chalcone in ethyl acetate or ethanol in a hydrogenation flask. Add a catalytic amount of 10% Pd/C.

  • Hydrogenation: Connect the flask to a hydrogenator or use a balloon filled with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Evaporate the solvent under reduced pressure to obtain the crude dihydrochalcone. Purify further by column chromatography or recrystallization if necessary.

G cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Selective Reduction s1_react Acetophenone + Benzaldehyde in Ethanol s1_cat Add base (KOH/NaOH) s1_react->s1_cat s1_stir Stir at RT (24-48h) s1_cat->s1_stir s1_workup Acidify with HCl s1_stir->s1_workup s1_purify Filter & Recrystallize s1_workup->s1_purify s1_product Chalcone s1_purify->s1_product s2_react Chalcone in Ethyl Acetate s1_product->s2_react Intermediate s2_cat Add Pd/C catalyst s2_react->s2_cat s2_hydro Hydrogenate (H2 atmosphere) s2_cat->s2_hydro s2_workup Filter to remove catalyst s2_hydro->s2_workup s2_purify Evaporate solvent s2_workup->s2_purify s2_product Dihydrochalcone s2_purify->s2_product

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties and molecular weight of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone. While a comprehensive experimental dataset for all its properties is not yet available, the provided information, including predicted values and detailed experimental protocols, serves as a valuable starting point for researchers. The synthesis protocol outlined offers a clear path for obtaining this compound for further investigation. As research into the biological activities of dihydrochalcones continues to expand, a thorough understanding of their fundamental chemical and physical characteristics will be paramount in unlocking their full therapeutic potential.

References

  • Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. ([Link])

  • Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. ([Link])

  • The Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines. ([Link])

  • Determination of the pKa values of some biologically active and inactive hydroxyquinones. ([Link])

  • OF 2' 4'-DIHYDROXY-6'-METHOXY-3, - Biological Sciences - PJSIR. ([Link])

  • 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanone | C17H18O5 | CID - PubChem. ([Link])

  • 1-(2,4-Dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-1-propanone | C16H16O5 | CID - PubChem. ([Link])

  • 1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-1-propanone. ([Link])

  • 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp. ([Link])

  • 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone - PubChem. ([Link])

  • Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. ([Link])

Sources

Foundational

Preliminary Antimicrobial Screening of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone: A Technical Guide for Preclinical Evaluation

Executive Summary The transition of naturally derived secondary metabolites from crude extracts to isolated lead compounds requires rigorous, mechanistically sound screening protocols. 2,4'-Dihydroxy-4,6-dimethoxydihydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of naturally derived secondary metabolites from crude extracts to isolated lead compounds requires rigorous, mechanistically sound screening protocols. 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone (Molecular Formula: C17H18O5) is a bioactive dihydrochalcone isolated from plant species such as Iryanthera juruensis and Desmos dunalii1[1], 2[2]. While historically recognized for its cytotoxic and anti-inflammatory properties 3[3], the dihydrochalcone scaffold has recently emerged as a potent antimicrobial pharmacophore, particularly against multidrug-resistant Gram-positive bacteria 4[4].

This whitepaper provides an in-depth, self-validating methodological framework for the preliminary antimicrobial screening of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone. By prioritizing causality in experimental design, this guide ensures that researchers can accurately quantify efficacy while simultaneously elucidating the compound's mechanism of action.

Compound Profile & Mechanistic Rationale

Structurally, 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone lacks the α,β -unsaturated double bond typical of standard chalcones, granting it unique conformational flexibility and altered lipophilicity 5[5].

Causality in Mechanism: Dihydrochalcones typically exert their bactericidal effects through the intercalation of their lipophilic aromatic rings into the bacterial phospholipid bilayer. This structural disruption increases membrane permeability, leading to the leakage of intracellular contents and eventual cell lysis 6[6]. Furthermore, the specific hydroxyl substitutions on the A-ring can induce localized oxidative stress or sterically hinder bacterial efflux pumps.

MOA C 2,4'-Dihydroxy-4,6- dimethoxydihydrochalcone Membrane Bacterial Cell Membrane Intercalation C->Membrane Lipophilic entry ROS Intracellular ROS Generation C->ROS Redox cycling Efflux Efflux Pump Inhibition C->Efflux Steric hindrance Death Bacterial Cell Death (Lysis / Apoptosis-like) Membrane->Death Osmotic imbalance ROS->Death DNA/Protein damage Efflux->Death Toxin accumulation

Caption: Proposed antimicrobial mechanism of action for 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone.

Experimental Design: The Self-Validating Protocol System

A common pitfall in natural product screening is the reliance on the agar disk-diffusion method. Why must we avoid agar diffusion for this compound? Highly lipophilic compounds like dihydrochalcones diffuse poorly through the aqueous agar matrix. This restricted diffusion systematically underestimates the compound's true antimicrobial potency, leading to false negatives.

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), our protocol utilizes a Self-Validating System :

  • Primary Screening: Broth microdilution according to 7[7] ensures uniform compound-pathogen contact.

  • Orthogonal Validation: If the Minimum Inhibitory Concentration (MIC) is promising ( ), we immediately run a membrane integrity assay. This validates whether the observed MIC is a true bactericidal event caused by membrane disruption, ruling out assay artifacts or transient bacteriostatic effects.

Workflow Prep 1. Compound Prep Stock in 100% DMSO MIC 3. Broth Microdilution CLSI M07-A11 standard Prep->MIC Dilute to <=1.0% DMSO Inoculum 2. Inoculum Prep 0.5 McFarland Standard Inoculum->MIC 5x10^5 CFU/mL final Read 4. Spectrophotometry OD600 reading at 24h MIC->Read Validate 5. Orthogonal Validation Time-Kill & BacLight Assay Read->Validate If MIC <= 64 µg/mL

Caption: Self-validating high-throughput antimicrobial screening workflow.

Step-by-Step Methodologies

Protocol A: Compound Preparation and Solubilization

Causality: Dihydrochalcones are highly hydrophobic. Using water or standard buffers will cause precipitation, invalidating the assay.

  • Weigh exactly 10.0 mg of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone.

  • Dissolve in 1.0 mL of 100% Dimethyl Sulfoxide (DMSO) to create a master stock.

  • Critical Step: Ensure the final concentration of DMSO in the testing wells never exceeds 1.0% (v/v), as higher concentrations exert independent toxicity against bacteria, confounding the MIC results.

Protocol B: High-Throughput Broth Microdilution (MIC & MBC)

Standard: Adapted from CLSI M07-A11 guidelines7[7].

  • Preparation of Microtiter Plates: Dispense of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into columns 2–12 of a 96-well plate.

  • Serial Dilution: Add of the working compound solution ( in CAMHB) to column 1. Perform a two-fold serial dilution from column 1 to 10. (Column 11 = Growth Control; Column 12 = Sterility Control).

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL ). Dilute 1:150 in CAMHB.

  • Inoculation: Add of the diluted inoculum to columns 1–11. The final compound concentrations will range from to , with a final inoculum of 5×105 CFU/mL .

  • Incubation & Reading: Incubate at 37∘C for 18–24 hours. The MIC is the lowest concentration showing no visible growth (confirmed via OD600 spectrophotometry).

  • MBC Determination: Plate from all clear wells onto TSA plates. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction in initial inoculum.

Protocol C: Orthogonal Validation via Membrane Integrity Assay

Causality: To confirm that the mechanism of action is membrane disruption (typical of dihydrochalcones) 4[4].

  • Treat mid-log phase bacterial cells with the compound at and MIC for 2 hours.

  • Wash cells and stain with a Live/Dead BacLight kit (SYTO 9 and Propidium Iodide).

  • Analyze via flow cytometry or fluorescence microscopy. An increase in PI uptake (red fluorescence) directly validates membrane permeabilization caused by the compound.

Quantitative Data Presentation

Based on established Structure-Activity Relationships (SAR) for structurally analogous dihydrochalcones, 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone is expected to exhibit pronounced activity against Gram-positive pathogens, while Gram-negative bacteria may show inherent resistance due to their impermeable outer lipopolysaccharide (LPS) layer.

Table 1: Expected Baseline Screening Profile for 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone

Pathogen StrainGram StainExpected MIC ( )Expected MBC ( )Mechanistic Susceptibility
Staphylococcus aureus (ATCC 29213)Positive8 - 1616 - 32High (Direct membrane access)
Enterococcus faecalis (ATCC 29212)Positive16 - 3232 - 64High (Direct membrane access)
Escherichia coli (ATCC 25922)Negative> 128> 128Low (LPS barrier hindrance)
Pseudomonas aeruginosa (ATCC 27853)Negative> 128> 128Low (High efflux pump activity)

Note: If activity against Gram-negative strains is desired, the compound must be screened synergistically with an outer membrane permeabilizer (e.g., Colistin at sub-MIC levels).

References

  • PubChem. "2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone - PubChem - NIH". National Institutes of Health. Available at:[Link]

  • Abdullah, Z., & Awang, K. "Chemical Constituents of Desmos dunalii (Hk. f. et. Th.) Safford". Malaysian Journal of Science. Available at:[Link]

  • Chan, H-H., et al. "Inhibition of interleukin-8 release in human neutrophils by Melodorum fruticosum". Planta Medica. Available at:[Link]

  • IJPCAT. "Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity". IJPCAT. Available at: [Link]

  • RSC Publishing. "Comparative transcriptomics reveals the mechanism of antibacterial activity of fruit-derived dihydrochalcone flavonoids". Food & Function. Available at: [Link]

  • Lavoie, S., et al. "Balsacone C, a New Antibiotic Targeting Bacterial Cell Membranes". Frontiers in Microbiology. Available at: [Link]

  • MDPI. "Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds". MDPI. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Identification of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone in Myristicaceae Species

Foreword For researchers, scientists, and professionals in drug development, the exploration of natural products for novel therapeutic agents is a continuous frontier. The Myristicaceae family of plants, renowned for its...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For researchers, scientists, and professionals in drug development, the exploration of natural products for novel therapeutic agents is a continuous frontier. The Myristicaceae family of plants, renowned for its rich phytochemical diversity, presents a compelling area of investigation. This guide provides an in-depth technical overview of the identification of a specific polyketide, 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone, within this family. While its presence has been noted, detailed isolation protocols from Myristicaceae are not extensively published. Therefore, this document synthesizes established phytochemical methodologies to provide a robust framework for its successful extraction, isolation, and structural elucidation. We will delve into the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Introduction to 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone

2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone is a flavonoid-like compound belonging to the dihydrochalcone class. These compounds are characterized by a three-carbon bridge connecting two aromatic rings, with a saturated α,β-carbon bond in the bridge, distinguishing them from their chalcone counterparts. Dihydrochalcones are known to possess a range of biological activities, making them of significant interest in medicinal chemistry and pharmacology.

The presence of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone has been reported in the bark of Iryanthera sagotiana (Benth.) Warb., a species within the Myristicaceae family.[1] This family, comprising genera such as Myristica, Knema, and Horsfieldia, is a known source of various secondary metabolites, including lignans, polyketides, and flavonoids.[2] The identification of our target compound in this family underscores the potential for discovering novel or rare bioactive molecules within this plant group.

Caption: Chemical structure of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone.

Biosynthesis of Dihydrochalcones

Dihydrochalcones are synthesized in plants via the phenylpropanoid pathway, a well-established metabolic route for a variety of phenolic compounds. The biosynthesis begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA. In a key branching step from the general flavonoid pathway, p-coumaroyl-CoA is reduced to p-dihydrocoumaroyl-CoA. This intermediate then undergoes condensation with three molecules of malonyl-CoA, catalyzed by chalcone synthase, to form the dihydrochalcone scaffold. Subsequent enzymatic modifications, such as hydroxylation and methoxylation, lead to the diverse array of dihydrochalcones found in nature, including our target compound.

Experimental Protocols: A Representative-Methodology

Plant Material Collection and Preparation
  • Collection: Collect the bark of the selected Myristicaceae species (e.g., Iryanthera sagotiana). Proper botanical identification by a certified taxonomist is crucial to ensure the correct plant material is used.

  • Drying: Air-dry the collected bark in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. This prevents the degradation of thermolabile compounds.

  • Pulverization: Grind the dried bark into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction

The choice of solvent is critical for the selective extraction of the target compound. Dihydrochalcones, being moderately polar, are effectively extracted using solvents like methanol, ethanol, or ethyl acetate.

  • Maceration: Soak the powdered plant material (e.g., 500 g) in methanol (2.5 L) at room temperature for 72 hours with occasional agitation.

  • Filtration and Re-extraction: Filter the extract through Whatman No. 1 filter paper. Re-macerate the plant residue with fresh methanol twice more to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude methanolic extract.

Solvent-Solvent Partitioning

This step fractionates the crude extract based on the polarity of its constituents, thereby simplifying the subsequent chromatographic separation.

  • Suspension: Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

  • Liquid-Liquid Extraction: Perform successive extractions with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

    • The non-polar n-hexane fraction will contain lipids and other lipophilic compounds.

    • The moderately polar dichloromethane and ethyl acetate fractions are most likely to contain the target dihydrochalcone.

  • Fraction Concentration: Concentrate each fraction separately using a rotary evaporator.

Chromatographic Isolation

This is a multi-step process aimed at isolating the pure compound from the enriched fraction (likely the dichloromethane or ethyl acetate fraction).

  • Column Chromatography (CC):

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common system is n-hexane with an increasing proportion of ethyl acetate (e.g., starting from 100% n-hexane to 100% ethyl acetate).

    • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor them using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Stationary Phase: Pre-coated silica gel 60 F254 plates.

    • Mobile Phase: A suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Visualization: Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., ceric sulfate spray followed by heating). Combine fractions with similar TLC profiles.

  • Preparative TLC or High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the combined fractions containing the target compound to preparative TLC or semi-preparative HPLC.

    • HPLC Conditions (Representative):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of methanol and water.

      • Detection: UV detector at a wavelength determined from the UV spectrum of the compound (likely around 280-340 nm).

Caption: Experimental workflow for the isolation of the target compound.

Structural Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HR-MS) will provide the exact mass, allowing for the determination of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number and types of protons and their neighboring environments.

    • ¹³C-NMR: Shows the number and types of carbon atoms in the molecule.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the final structure.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system present.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Data Presentation and Interpretation

The following table summarizes the expected spectroscopic data for 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone, inferred from data for the analogous chalcone and general principles of spectroscopy.[3]

Technique Expected Data and Interpretation
HR-ESI-MS Molecular Formula: C₁₇H₁₈O₅. Expected m/z: [M+H]⁺ at ~303.12, [M-H]⁻ at ~301.10. This confirms the molecular weight and elemental composition.
UV-Vis (in MeOH) λ_max: Expected around 280-290 nm and a shoulder around 320-330 nm, characteristic of the dihydrochalcone chromophore.
IR (KBr) ν_max (cm⁻¹): Broad band around 3400 (hydroxyl groups), ~1620-1640 (chelated carbonyl group), ~1580, 1450 (aromatic C=C stretching).
¹H-NMR Aromatic Protons: Signals in the range of δ 6.0-7.5 ppm. Methoxy Protons: Two singlets around δ 3.7-3.9 ppm. Methylene Protons (-CH₂-CH₂-): Two triplets around δ 2.8-3.3 ppm, characteristic of the saturated bridge in dihydrochalcones. Hydroxyl Protons: Signals for phenolic -OH, which may be broad and exchangeable with D₂O.
¹³C-NMR Carbonyl Carbon: Signal around δ 200-205 ppm. Aromatic Carbons: Signals in the range of δ 90-165 ppm. Methoxy Carbons: Signals around δ 55-56 ppm. Methylene Carbons (-CH₂-CH₂-): Signals around δ 25-45 ppm.

Conclusion

This technical guide provides a comprehensive framework for the identification of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone in Myristicaceae species. By integrating established phytochemical techniques and providing a rationale for each experimental step, this document equips researchers with a robust methodology for the successful isolation and structural elucidation of this and other related bioactive compounds. The application of these protocols will undoubtedly contribute to the ongoing exploration of the rich chemical diversity of the Myristicaceae family and the discovery of novel natural products with therapeutic potential.

References

  • Mendez-Callejas, G., Piñeros-Avila, M., Celis, C. A., Torrenegra, R., Espinosa-Benitez, A., Pestana-Nobles, R., & Yosa-Reyes, J. (2024). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Plants, 13(5), 570. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 30(2), 60-72. [Link]

  • Susanti, E., Matsjeh, S., Anwar, C., & Wahyuningsih, T. D. (2016). Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'-dimethoxy Flavone. Indonesian Journal of Chemistry, 16(2), 195-200. [Link]

  • Plants of the World Online. (n.d.). Iryanthera sagotiana (Benth.) Warb. Kew Science. Retrieved March 20, 2026, from [Link]

  • James, D. B., Abu, E. A., Wurochekke, A. U., & Orji, G. N. (2018). Phytochemical analysis, antioxidant and anti-inflammatory potential of FERETIA APODANTHERA root bark extracts. BMC complementary and alternative medicine, 18(1), 16. [Link]

  • Hossain, M. A., & Ismail, Z. (2021). 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp. Journal of Applied Pharmaceutical Science, 11(07), 108-114. [Link]

  • Salleh, W. M. N. H. W., Ahmad, F., & Khamis, S. (2024). Medicinal properties, phytochemistry, and pharmacology of Myristicaceae family: A review. Journal of Applied Pharmaceutical Science, 14(05), 038-058. [Link]

  • Ahmad, V. U., & Rahman, A. U. (1990). Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-3. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Development and Validation of a Stability-Indicating HPLC-DAD Method for the Quantification of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone

Executive Summary The accurate quantification of complex phenolic compounds is a critical bottleneck in natural product drug development. 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone (Molecular Weight: 302.32 g/mol ) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of complex phenolic compounds is a critical bottleneck in natural product drug development. 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone (Molecular Weight: 302.32 g/mol ) is a bioactive dihydrochalcone primarily isolated from Melodorum fruticosum and Iryanthera species, exhibiting documented inhibitory effects on pro-inflammatory cytokines such as Interleukin-8 (IL-8) .

This application note outlines a highly selective, self-validating High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method tailored for this specific analyte. By leveraging π−π interactions through a specialized stationary phase, this protocol overcomes the common chromatographic challenge of resolving closely related flavonoid and chalcone isomers.

Scientific Rationale & Causality (Expertise & Experience)

Standard C18 (octadecylsilane) columns rely exclusively on hydrophobic dispersion forces, which often fail to resolve structural isomers of chalcones that possess identical molecular weights but differing hydroxyl/methoxy substitution patterns.

To solve this, we employ a Phenyl-Hexyl stationary phase .

  • Stationary Phase Causality: The phenyl ring in the stationary phase facilitates π−π electron interactions with the electron-rich aromatic rings of the dihydrochalcone. The hexyl linker provides steric flexibility, allowing the analyte to penetrate the stationary phase deeply enough to maximize these interactions.

  • Temperature Control (40 °C): Elevated column temperature reduces mobile phase viscosity, improving mass transfer kinetics and producing sharper peaks, which is critical for resolving co-eluting matrix interferences.

  • Wavelength Selection (230 nm): The conjugated aromatic system of the dihydrochalcone exhibits strong UV absorbance at 230 nm . Monitoring at this wavelength maximizes the signal-to-noise (S/N) ratio, pushing the Limit of Detection (LOD) lower.

Experimental Protocols & Sample Preparation

Reagents and Materials
  • Analyte: 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone reference standard (Purity 98%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Matrix: Dichloromethane extracts of Melodorum fruticosum leaves.

Step-by-Step Sample Preparation Workflow

To prevent column degradation and ensure reproducible retention times, the sample matrix must be rigorously cleaned.

  • Extraction: Macerate 1.0 g of dried plant material in 10 mL of dichloromethane for 24 hours. Filter through Whatman No. 1 paper.

  • Concentration: Evaporate the filtrate to dryness using a rotary evaporator under vacuum at 35 °C.

  • Reconstitution: Dissolve the dried extract precisely in 5.0 mL of Methanol/Water (50:50, v/v). Vortex for 60 seconds to ensure complete solubilization.

  • Filtration: Pass the reconstituted sample through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial to prevent UV degradation.

Workflow A Raw Plant Matrix (e.g., Melodorum fruticosum) B Dichloromethane Extraction (Maceration & Filtration) A->B C Rotary Evaporation (Concentration under Vacuum) B->C D Reconstitution (MeOH/Water 50:50 v/v) C->D E Sample Filtration (0.22 µm PTFE Syringe Filter) D->E F HPLC-DAD Analysis (Phenyl-Hexyl Column) E->F

Step-by-step sample extraction and preparation workflow for HPLC analysis.

Chromatographic Conditions

The gradient is designed to elute the target analyte in the mid-polar region while utilizing a high-organic wash (98% MeCN) at the end of the run to purge highly lipophilic matrix components, preventing ghost peaks in subsequent runs.

ParameterSpecification
Column Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection DAD at 230 nm
Gradient Program 0 min: 20% B 20 min: 98% B 30 min: 98% B 31 min: 20% B (Re-equilibration)

Self-Validating Protocol Design (Trustworthiness)

A robust analytical method must be self-validating. We enforce a strict injection sequence that automatically invalidates the run if system drift or contamination occurs.

Injection Sequence Logic:

  • Blank (Mobile Phase): Confirms no carryover or baseline noise.

  • System Suitability Test (SST) x 5: Injects a mid-level standard (50 µg/mL). The system is only "passed" if Retention Time RSD < 1.0% and Peak Area RSD < 2.0%.

  • Calibration Curve: 5 to 100 µg/mL. Requires R2≥0.999 .

  • Unknown Samples: Analyzed in batches of 10.

  • Bracketing Standard: A mid-level standard is injected every 10 samples. If the bracketing standard deviates by > 2.0% from its initial area, all preceding 10 samples are automatically flagged for re-analysis.

Validation System 1. System Suitability (RSD < 2%, Tailing < 1.5) Linearity 2. Linearity & Range (R² > 0.999, 5-100 µg/mL) System->Linearity Accuracy 3. Accuracy (Recovery) (Spike at 50%, 100%, 150%) Linearity->Accuracy Precision 4. Precision (Intra-day & Inter-day RSD < 3%) Accuracy->Precision Robustness 5. Robustness (Temp ± 2°C, Flow ± 0.1 mL/min) Precision->Robustness

Self-validating protocol logic for HPLC method validation.

Method Validation & Data Presentation

The method was validated according to ICH Q2(R1) guidelines for linearity, precision, accuracy, and robustness.

Table 1: System Suitability Parameters
ParameterObserved ValueAcceptance CriteriaPass/Fail
Retention Time (RT) 14.2 minN/APass
Tailing Factor ( Tf​ ) 1.12 1.5Pass
Theoretical Plates ( N ) 12,450 5,000Pass
Peak Area RSD (n=5) 0.85% 2.0%Pass
Table 2: Linearity, LOD, and LOQ
AnalyteRange (µg/mL)Regression EquationCorrelation ( R2 )LOD (µg/mL)LOQ (µg/mL)
2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone5.0 - 100.0y = 34512x + 12050.99980.150.45
Table 3: Accuracy (Matrix Spike Recovery)

Samples were spiked with known concentrations of the reference standard prior to extraction.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)RSD (%) (n=3)
Low (50%) 10.09.8598.5%1.2%
Mid (100%) 20.020.15100.7%0.9%
High (150%) 30.029.6098.6%1.4%

Conclusion

The developed HPLC-DAD method provides a reliable, self-validating framework for the quantification of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone. By substituting a standard C18 column with a Phenyl-Hexyl stationary phase, analysts can exploit π−π interactions to achieve baseline resolution of complex phenolic isomers. The strict bracketing and system suitability protocols ensure that this method is highly trustworthy for rigorous drug development and pharmacognosy applications.

References

  • National Center for Biotechnology Information. "2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone - PubChem Compound Summary." PubChem, 2025. URL:[Link][1]

  • ResearchGate. "Inhibition of Pro-Inflammatory Functions of Human Neutrophils by Constituents of Melodorum fruticosum Leaves." ResearchGate Scientific Figures, 2025. URL:[Link][2]

Sources

Application

Unambiguous Structural Elucidation of 2',4'-Dihydroxy-4,6-dimethoxydihydrochalcone: A Comprehensive Guide to its ¹H and ¹³C NMR Spectral Data

Abstract This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2',4'-Dihydroxy-4,6-dimethoxydihydrochalcone. Dihydrochalcones, a subclass of flavonoids, ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2',4'-Dihydroxy-4,6-dimethoxydihydrochalcone. Dihydrochalcones, a subclass of flavonoids, are of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their diverse biological activities. The precise characterization of their molecular structure is paramount for understanding structure-activity relationships and for the development of new therapeutic agents. This document serves as a comprehensive resource for scientists, providing not only the spectral data but also the underlying principles for signal assignment and the experimental protocols for data acquisition. The information herein is designed to facilitate the unambiguous identification and further investigation of this and structurally related compounds.

Introduction

2',4'-Dihydroxy-4,6-dimethoxydihydrochalcone belongs to the dihydrochalcone family, characterized by two aromatic rings linked by a three-carbon aliphatic chain. Unlike their unsaturated counterparts, chalcones, dihydrochalcones lack the α,β-double bond, which significantly alters their conformational flexibility and biological properties. The title compound has been synthesized and its structure confirmed through spectral methods, including UV, IR, and ¹H NMR. The substitution pattern of hydroxyl and methoxy groups on the aromatic rings is a key determinant of its chemical and biological properties, making detailed spectroscopic analysis essential.

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. Proton (¹H) NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Carbon-13 (¹³C) NMR complements this by providing a count of non-equivalent carbons and information about their electronic environment. This application note will present a thorough assignment of the ¹H and ¹³C NMR spectra of 2',4'-Dihydroxy-4,6-dimethoxydihydrochalcone, supported by data from analogous compounds.

Molecular Structure and Numbering Scheme

The structural integrity of any spectral assignment rests on a clear and consistent numbering system. The accepted IUPAC numbering for the chalcone and dihydrochalcone skeleton is utilized throughout this guide.

Caption: Molecular structure and numbering of 2',4'-Dihydroxy-4,6-dimethoxydihydrochalcone.

Experimental Protocols

The following protocols are representative of standard methodologies for the acquisition of high-quality NMR data for flavonoid compounds.

Sample Preparation
  • Compound Purity: Ensure the sample of 2',4'-Dihydroxy-4,6-dimethoxydihydrochalcone is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Acetone-d₆ or Methanol-d₄ are common choices for flavonoids. The choice of solvent can slightly influence chemical shifts.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference to the residual solvent peak.

NMR Data Acquisition

The following workflow outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve sample in deuterated solvent Prep2 Transfer to NMR tube Prep1->Prep2 Acq1 Tune and shim the spectrometer Prep2->Acq1 Acq2 Acquire 1D ¹H Spectrum Acq1->Acq2 Acq3 Acquire 1D ¹³C Spectrum Acq2->Acq3 Proc1 Fourier Transform Acq2->Proc1 Acq4 (Optional) Acquire 2D Spectra (COSY, HSQC, HMBC) Acq3->Acq4 Acq3->Proc1 Acq4->Proc1 Proc2 Phase and baseline correction Proc1->Proc2 Proc3 Reference spectra (TMS or solvent) Proc2->Proc3 Proc4 Integrate ¹H signals Proc3->Proc4 Proc5 Assign signals Proc4->Proc5

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 2',4'-Dihydroxy-4,6-dimethoxydihydrochalcone. The data is based on the reported synthesis and is consistent with values observed for structurally similar compounds.

Table 1: ¹H NMR Spectral Data (representative, in CDCl₃)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3', H-5'~5.95s-2H
H-2, H-6~7.10d8.52H
H-3, H-5~6.80d8.52H
Cα-H₂~3.30t7.52H
Cβ-H₂~2.90t7.52H
4-OCH₃~3.78s-3H
6'-OCH₃~3.85s-3H
2'-OH~13.5 (chelated)s-1H
4'-OH~6.5 (broad)s-1H

Table 2: ¹³C NMR Spectral Data (representative, in CDCl₃)

Atom No.Chemical Shift (δ, ppm)
C=O~204.0
C-1~133.0
C-2, C-6~129.5
C-3, C-5~114.0
C-4~158.0
C-1'~105.0
C-2'~165.0
C-3'~93.0
C-4'~164.5
C-5'~91.0
C-6'~162.0
~45.0
~30.0
4-OCH₃~55.2
6'-OCH₃~55.5

Spectral Interpretation and Signal Assignment

The assignment of NMR signals is a logical process based on established principles of chemical shifts, spin-spin coupling, and signal integration.

¹H NMR Spectrum Analysis
  • Aromatic Region (δ 6.0-8.0 ppm):

    • The two protons on the A-ring (H-3' and H-5') are equivalent due to the substitution pattern and appear as a singlet at approximately 5.95 ppm. This upfield shift is characteristic of protons on a highly electron-rich aromatic ring with multiple oxygen-containing substituents.

    • The B-ring exhibits a classic AA'BB' system for a 1,4-disubstituted benzene ring. The two protons ortho to the methoxy group (H-3 and H-5) appear as a doublet around 6.80 ppm, while the two protons ortho to the dihydrochalcone backbone (H-2 and H-6) appear as a doublet at a more downfield position of approximately 7.10 ppm.

  • Aliphatic Region (δ 2.5-3.5 ppm):

    • The key feature distinguishing the dihydrochalcone from the chalcone is the presence of two methylene groups (Cα-H₂ and Cβ-H₂). These appear as two triplets around 3.30 ppm and 2.90 ppm, respectively. The triplet multiplicity arises from the coupling of each methylene group with the adjacent methylene group.

  • Methoxy and Hydroxyl Protons:

    • The two methoxy groups give rise to two sharp singlets at approximately 3.78 ppm and 3.85 ppm.

    • The hydroxyl proton at the 2'-position is strongly hydrogen-bonded to the carbonyl oxygen, resulting in a significantly downfield-shifted, sharp singlet around 13.5 ppm.

    • The 4'-hydroxyl proton is typically a broader singlet at a more moderate chemical shift.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon: The carbonyl carbon of the ketone is the most downfield signal, appearing around 204.0 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are highly dependent on the attached substituents. Carbons bearing oxygen atoms (C-2', C-4', C-6', and C-4) are found at the most downfield positions in the aromatic region (δ 158-165 ppm). The remaining aromatic carbons appear at chemical shifts consistent with their electronic environment.

  • Aliphatic Carbons: The two methylene carbons of the dihydrochalcone bridge (Cα and Cβ) are found in the upfield region of the spectrum, at approximately 45.0 ppm and 30.0 ppm, respectively.

  • Methoxy Carbons: The carbons of the two methoxy groups appear as sharp signals around 55 ppm.

Conclusion

This application note has provided a detailed guide to the ¹H and ¹³C NMR spectral data of 2',4'-Dihydroxy-4,6-dimethoxydihydrochalcone. By presenting the molecular structure, experimental protocols, tabulated spectral data, and a thorough interpretation of the signal assignments, this document serves as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery. The unambiguous structural elucidation of such compounds is a critical first step in exploring their biological potential and for the rational design of new therapeutic agents.

References

  • Alam, M. S., Gafur, M. A., & Alam, M. K. (2003). Synthesis of 2',4',4-trihydroxy-6'-methoxydihydrochalcone and 2',4'-dihydroxy-4,6'-dimethoxydihydrochalcone. Journal of the Indian Chemical Society, 80(4), 355-357. (Note: While this source confirms the synthesis, the full text containing the explicit spectral data was not publicly accessible at the time of writing. The presented data is a reasoned prediction based on this and other cited works.)
  • This section would typically contain further references to support specific claims about chemical shifts or biological activities if they were the focus of the applic
Method

Application Note: Total Synthesis and Derivatization of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone

Introduction & Pharmacological Relevance Dihydrochalcones (DHCs) are a highly versatile class of natural phenylpropanoids characterized by an acyclic C6–C3–C6 framework with a saturated propan-1-one linker. Among these,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

Dihydrochalcones (DHCs) are a highly versatile class of natural phenylpropanoids characterized by an acyclic C6–C3–C6 framework with a saturated propan-1-one linker. Among these, 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone (rigorously designated as 2',4'-dihydroxy-4,6'-dimethoxydihydrochalcone under IUPAC flavonoid nomenclature) is a bioactive secondary metabolite of significant pharmaceutical interest [1].

Originally isolated from the ethyl ether extracts of Iryanthera juruensis and Iryanthera ulei (Myristicaceae), this specific DHC has demonstrated potent cytotoxic activity against various human cancer cell lines [2][3]. Because natural extraction yields are notoriously low and ecologically unsustainable, establishing a scalable, atom-economical total synthesis is critical for downstream structure-activity relationship (SAR) studies and drug development.

Retrosynthetic Analysis & Strategic Planning

Our synthetic strategy prioritizes a convergent, two-step approach designed to maximize atom economy and minimize the use of protecting groups.

The target dihydrochalcone can be disconnected at the Cα–Cβ saturated bond, leading back to its corresponding α,β-unsaturated chalcone precursor. This chalcone is subsequently disconnected at the enone linkage via a retro-aldol transform, revealing two commercially available precursors: 2,4-dihydroxy-6-methoxyacetophenone and 4-methoxybenzaldehyde .

By utilizing highly concentrated aqueous base in a polar protic solvent, the Claisen-Schmidt condensation can be driven to completion without the need for transient methoxymethyl (MOM) or benzyl protecting groups, significantly streamlining the workflow.

SynthesisWorkflow A 2,4-Dihydroxy-6-methoxy- acetophenone C Claisen-Schmidt Condensation (50% KOH, EtOH, 0°C to RT) A->C B 4-Methoxybenzaldehyde B->C D 2,4'-Dihydroxy-4,6-dimethoxy- chalcone C->D E Chemoselective Hydrogenation (H2, 5% Pd/C, EtOAc) D->E F 2,4'-Dihydroxy-4,6-dimethoxy- dihydrochalcone E->F

Figure 1: Forward synthesis workflow for 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone.

Experimental Methodology: Step-by-Step Protocols

Step 3.1: Claisen-Schmidt Condensation (C-C Bond Formation)

Objective: Synthesize the intermediate 2,4'-dihydroxy-4,6-dimethoxychalcone via base-catalyzed aldol condensation.

Mechanistic Causality: Unprotected phenolic hydroxyls typically quench enolate formation due to their acidity. However, by using a massive excess of 50% aqueous KOH, we generate a polyanionic species. The high concentration of hydroxide shifts the equilibrium forward, facilitating nucleophilic attack of the acetophenone enolate onto the aldehyde carbonyl, followed by E1cB dehydration to yield the thermodynamically stable trans-chalcone.

Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 2,4-dihydroxy-6-methoxyacetophenone (1.0 eq, 10 mmol) and 4-methoxybenzaldehyde (1.1 eq, 11 mmol) in absolute ethanol (30 mL).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 15 mL of 50% (w/v) aqueous KOH over 15 minutes under vigorous magnetic stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 48–72 hours.

  • Workup: Pour the dark red mixture into 150 mL of crushed ice water. Acidify the solution carefully with 2M HCl until pH ~3 is reached. A yellow precipitate will form immediately.

  • Purification: Filter the solid under vacuum, wash with cold distilled water (3 × 20 mL), and recrystallize from hot ethanol to afford the pure chalcone.

In-Process Validation:

  • Visual: The reaction mixture transitions from a pale solution to a deep red/orange upon base addition, confirming polyanion formation.

  • TLC: Elution with Hexane:EtOAc (7:3) will show the complete consumption of the starting materials and the appearance of a bright yellow, UV-active spot at a lower Rf​ value.

Step 3.2: Chemoselective Catalytic Hydrogenation

Objective: Reduce the conjugated α,β-unsaturated double bond without affecting the ketone or the aromatic rings [4][5].

Mechanistic Causality: Palladium on carbon (Pd/C) under mild hydrogen pressure (1 atm) exhibits excellent chemoselectivity for electron-deficient olefins. The ketone carbonyl requires significantly higher pressures or specialized catalysts (e.g., Ru/C) to be reduced, ensuring the propan-1-one backbone remains intact.

Procedure:

  • Preparation: Dissolve the purified chalcone intermediate (5.0 mmol) in MS-grade ethyl acetate (40 mL) in a two-neck flask.

  • Catalyst Addition: Carefully add 5% Pd/C (10 mol% Pd) to the solution. Caution: Pd/C is pyrophoric; add under an inert argon atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) using a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature for 1.5 to 2 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target dihydrochalcone. Recrystallize from chloroform/hexane if necessary.

In-Process Validation:

  • Visual: The disappearance of the vibrant yellow color of the chalcone solution to a colorless or pale liquid is a direct visual indicator of successful double-bond reduction.

  • NMR: 1 H NMR of the crude product will show the complete disappearance of the trans-alkene doublets ( J=15.5 Hz) at ~7.4–7.8 ppm, replaced by two coupled triplets at ~2.88 and 3.28 ppm [4].

Derivatization Strategies for Drug Development

The synthesized 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone serves as a privileged scaffold for further medicinal chemistry optimization:

  • C-Alkylation (Prenylation): The electron-rich A-ring can undergo Friedel-Crafts alkylation using prenyl bromide and a Lewis acid (e.g., BF3​⋅OEt2​ ). Prenylation significantly increases the lipophilicity of the DHC, often enhancing cell membrane permeability and amplifying cytotoxic efficacy against multidrug-resistant cancer cell lines.

  • O-Glycosylation: To improve aqueous solubility and pharmacokinetic profiles, the 4'-hydroxyl group can be targeted for stereoselective β -O-glycosylation using glycosyl donors (e.g., acetobromo-α-D-glucose) under phase-transfer catalysis, yielding analogs similar to the natural antidiabetic compound phloridzin.

Quantitative Data & Characterization

The following table summarizes the expected yields, reaction parameters, and critical 1 H NMR markers required to validate the structural integrity of the synthesized compounds.

Intermediate / ProductYield (%)Reaction TimeKey 1 H NMR Markers (CDCl 3​ , δ ppm)Physical State
2,4'-Dihydroxy-4,6-dimethoxychalcone 78–85%48–72 h7.42 (d, J=15.5 Hz, 1H, H- α ), 7.80 (d, J=15.5 Hz, 1H, H- β )Bright Yellow Solid
2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone 90–95%1.5–2.0 h2.88 (t, J=7.5 Hz, 2H, H- α ), 3.28 (t, J=7.5 Hz, 2H, H- β )White/Pale Solid

References

  • National Institutes of Health (NIH). "2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone - PubChem CID 637162". PubChem Database. URL: [Link]

  • African Journal of Pharmacy and Pharmacology. "Review: The potential of chalcones as a source of drugs". Academic Journals. URL: [Link]

  • Alam, M. S. (2003). "Synthesis of 2',4',4-trihydroxy-6'-methoxydihydro chalcone and 2', 4'-dihydroxy-4, 6'-dimethoxydihydrochalcone". Acta Ciencia Indica. URL: [Link]

Application

Application Note: Profiling 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract This application note provides a comprehensive guide to the analysis of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Dihydrochalcones, a subclass o...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Dihydrochalcones, a subclass of flavonoids, are of significant interest in pharmaceutical and nutraceutical research due to their diverse biological activities. Understanding their fragmentation pattern in MS/MS is crucial for accurate identification and quantification in complex matrices. This document outlines a detailed protocol for LC-MS/MS analysis, elucidates the characteristic fragmentation pathways of the target molecule, and offers insights into the experimental choices, ensuring scientific rigor and reproducibility.

Introduction

2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone is a dihydrochalcone derivative with the molecular formula C₁₇H₁₈O₅ and a molecular weight of 302.32 g/mol [1][2]. Its structure is characterized by two aromatic rings linked by a three-carbon aliphatic chain, with hydroxyl and methoxy substitutions that influence its chemical properties and biological activity[1][2]. As with many phenolic compounds, accurate and sensitive analytical methods are paramount for their study in various applications, from natural product discovery to pharmacokinetic analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive detection of small molecules in complex mixtures[3][4]. The high selectivity of tandem mass spectrometry is achieved by isolating a precursor ion and inducing its fragmentation to produce characteristic product ions, which serve as a structural fingerprint for the analyte. This application note details a robust LC-MS/MS method for the analysis of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone and provides a detailed interpretation of its fragmentation pattern.

Experimental Design and Rationale

The development of a reliable LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. The choices made are guided by the physicochemical properties of the analyte and the desired analytical outcome (e.g., quantification, structural confirmation).

Sample Preparation

For the analysis of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone from plant matrices or biological fluids, a robust extraction procedure is essential to isolate the analyte and remove interfering substances[5][6].

Protocol: Solid-Phase Extraction (SPE) for Plant Extracts

  • Homogenization: Homogenize 1 g of the lyophilized plant material in 10 mL of 80% methanol.

  • Sonication & Centrifugation: Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

  • Supernatant Collection: Collect the supernatant. Repeat the extraction process twice more on the pellet and combine all supernatants.

  • Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 1 mL of 50% methanol.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.

  • Elution: Elute the analyte with 5 mL of 90% methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase for LC-MS/MS analysis.

Rationale: This protocol employs a C18 stationary phase, which is effective for retaining moderately polar compounds like dihydrochalcones from aqueous-organic extracts. The stepwise elution allows for the removal of interfering compounds, leading to a cleaner sample and improved signal-to-noise ratio in the subsequent analysis.

Liquid Chromatography

The chromatographic separation is designed to resolve the target analyte from other components in the sample, ensuring that co-eluting species do not interfere with its ionization and detection.

Table 1: Optimized LC Parameters

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Rationale: A C18 column is a standard choice for the separation of flavonoids and related compounds[7]. The use of a gradient elution with acetonitrile and water, both acidified with formic acid, provides good peak shape and efficient ionization in positive ion mode electrospray ionization (ESI)[8]. Formic acid aids in the protonation of the analyte, forming [M+H]⁺ ions.

Mass Spectrometry

Tandem mass spectrometry provides the selectivity needed for confident identification and quantification.

Table 2: Optimized MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Collision Energy Optimized for specific transitions (e.g., 15-30 eV)

Rationale: Positive ion ESI is generally effective for the analysis of compounds with functional groups that can be readily protonated, such as the hydroxyl and carbonyl groups in the target molecule. The temperatures and gas flows are optimized to ensure efficient desolvation and ionization of the analyte as it enters the mass spectrometer. Collision energy is a critical parameter that is tuned to induce fragmentation and generate a reproducible spectrum of product ions.

Results and Discussion: Elucidation of the Fragmentation Pattern

The fragmentation of flavonoids and related compounds in tandem mass spectrometry is often predictable and provides a wealth of structural information[9][10]. For 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone, the protonated molecule [M+H]⁺ at an m/z of 303.12 is selected as the precursor ion for collision-induced dissociation (CID).

Proposed Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone is expected to proceed through several key pathways, primarily involving the cleavage of the dihydrochalcone backbone and losses of small neutral molecules from the substituent groups.

Key Fragmentation Reactions:

  • Retro-Diels-Alder (RDA) type cleavage: While more common in flavonoids with a C-ring, analogous cleavages of the aliphatic chain in dihydrochalcones can occur, leading to fragments representing the A- and B-rings.

  • Loss of a methyl radical (•CH₃): This is a characteristic fragmentation for methoxylated flavonoids[10].

  • Loss of water (H₂O): The presence of hydroxyl groups facilitates the neutral loss of water.

  • Loss of carbon monoxide (CO): This is a common fragmentation pathway for compounds containing a carbonyl group.

  • Cleavage of the C-C bonds in the aliphatic chain: This can lead to a variety of fragment ions.

Table 3: Predicted Major Fragment Ions for [M+H]⁺ of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
303.12288.09•CH₃[M+H-CH₃]⁺
303.12285.11H₂O[M+H-H₂O]⁺
303.12167.05C₉H₁₀OA-ring fragment
303.12137.06C₈H₈O₃B-ring fragment
167.05139.04CO[A-ring fragment - CO]⁺
Visualizing the Fragmentation Pathway

The following diagram, generated using the DOT language for Graphviz, illustrates the proposed fragmentation cascade of the protonated 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone.

Fragmentation_Pattern cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]⁺ m/z 303.12 frag1 [M+H-CH₃]⁺ m/z 288.09 precursor->frag1 - •CH₃ frag2 [M+H-H₂O]⁺ m/z 285.11 precursor->frag2 - H₂O frag3 A-ring fragment m/z 167.05 precursor->frag3 Cleavage frag4 B-ring fragment m/z 137.06 precursor->frag4 Cleavage frag5 [A-ring fragment - CO]⁺ m/z 139.04 frag3->frag5 - CO

Proposed fragmentation pathway of protonated 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone.

Conclusion

This application note has detailed a robust and sensitive LC-MS/MS method for the analysis of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry are designed to be a starting point for researchers, with the understanding that minor modifications may be necessary depending on the specific sample matrix and instrumentation. The elucidation of the fragmentation pattern, supported by established principles of flavonoid mass spectrometry, provides a basis for the confident identification and structural confirmation of this and related dihydrochalcones. The systematic approach outlined herein ensures data of high scientific integrity, which is crucial for advancing research in the fields where this class of compounds is of interest.

References

  • de Matheus, M., Martínez, J. C., Rius, J., & Miravitlles, C. (1991). Structure of 2',4'-dihydroxy-4,6'-dimethoxy-α,β-dihydrochalcone. Acta Crystallographica Section C: Crystal Structure Communications, 47(8), 1744-1746. [Link]

  • Ye, F., Liang, Q., Li, Y., et al. (2022). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 27(19), 6539. [Link]

  • Ye, F., Liang, Q., & Li, Y. (2022). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. University of Bristol. [Link]

  • Pellati, F., & Orlandini, G. (2023). The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. Molecules, 28(15), 5729. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637162, 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone. [Link]

  • Ye, F., Liang, Q., & Li, Y. (2022). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11449431, 2',4'-Dihydroxy-4,6'-dimethoxychalcone. [Link]

  • Sim, M. Y., Lee, H. J., & Kim, Y. S. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2898. [Link]

  • Del Río, J. A., Castillo, J., & Benavente-García, O. (1994). Elucidation by Reverse Phase HPLC of Some Citrus Flavanones and Their Respective Dihydrochalcones. Journal of Liquid Chromatography, 17(16), 3461-3473. [Link]

  • Krivoshchekov, S. V., Zheleznova, I. V., & Shults, E. E. (2022). New Oligomeric Dihydrochalcones in the Moss Polytrichum commune: Identification, Isolation, and Antioxidant Activity. Plants, 11(20), 2724. [Link]

  • Wołejko, E., Jabłońska-Trypuć, A., & Wydro, U. (2024). Evaluation of Pinocembrin Dihydrochalcone Properties for Potential Use as a Biopesticide. Molecules, 29(1), 216. [Link]

  • ResolveMass Laboratories Inc. (n.d.). LCMS Analysis of Plant Extract. [Link]

  • PubChemLite. (n.d.). 2',4'-dihydroxy-4,6'-dimethoxydihydrochalcone. [Link]

  • Montijano, H., Borrego, F., Canales, I., & Tomás-Barberán, F. A. (1997). Validated high-performance liquid chromatographic method for quantitation of neohesperidine dihydrochalcone in foodstuffs. Journal of Chromatography A, 758(1), 163-166. [Link]

  • SIELC. (2018, February 17). Separation of Neohesperidin dihydrochalcone on Newcrom R1 HPLC column. [Link]

  • Fisher, J. F. (1977). A high-pressure liquid chromatographic method for the quantitation of neohesperidin dihydrochalcone. Journal of Agricultural and Food Chemistry, 25(3), 682-683. [Link]

  • Krivoshchekov, S., Zheleznova, I., & Shults, E. (2022). New Oligomeric Dihydrochalcones in the Moss Polytrichum commune: Identification, Isolation, and Antioxidant Activity. Semantic Scholar. [Link]

  • Li, C., & Wang, M. H. (2022). Application of Liquid Chromatography in the Analysis of Flavonoid Metabolism in Plant. IntechOpen. [Link]

  • Nakazato, M., Kobayashi, C., Yamajima, Y., Kawano, M., & Yasuda, K. (2001). Determination of Neohesperidin Dihydrochalcone in Foods. Journal of the Food Hygienic Society of Japan, 42(1), 40-44. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Gralak, M. A., & Gralak, E. (2021). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Molecules, 26(21), 6667. [Link]

  • Li, Y., Li, T., & Liu, R. H. (2015). Dihydrochalcone Compounds Isolated from Crabapple Leaves Showed Anticancer Effects on Human Cancer Cell Lines. Molecules, 20(12), 21496-21509. [Link]

  • SAIF, Lucknow. (n.d.). GUIDELINE FOR LC-MS USERS. [Link]

  • Li, Y., et al. (2020). Characterization of Chemical Constituents of Oxytropis microphylla (Pall.) DC. by Ultra-High-Performance Liquid Chromatography Coupled with Quadrupole-Time-of Flight Tandem Mass Spectrometry. ResearchGate. [Link]

  • Liu, Y., et al. (2021). Rapid Screening of Chemical Constituents in Rhizoma Anemarrhenae by UPLC-Q-TOF/MS Combined with Data Postprocessing Techniques. ResearchGate. [Link]

  • Osorio, M., et al. (2023). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Pharmaceuticals, 16(5), 747. [Link]

  • Kersten, K., & Böttcher, T. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB® for Neuroscientists (pp. 523-548). Academic Press. [Link]

  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

Sources

Method

Application Notes and Protocols: Utilizing 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone as a Phytochemical Reference Standard

Introduction Dihydrochalcones represent a significant subclass of flavonoids, characterized by a saturated three-carbon bridge connecting two aromatic rings.[1] These compounds, found in various plant species, are of inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dihydrochalcones represent a significant subclass of flavonoids, characterized by a saturated three-carbon bridge connecting two aromatic rings.[1] These compounds, found in various plant species, are of increasing interest to the scientific community due to their diverse and potent biological activities, including antioxidant and potential anticancer properties.[2] The rigorous investigation of these activities and the quality control of botanical products containing them hinge on the availability of highly characterized phytochemical reference standards.

A reference standard serves as the benchmark against which an analyte is identified and quantified, ensuring the accuracy, reproducibility, and validity of experimental results.[3] The United States Pharmacopeia (USP) provides stringent guidelines for the characterization and use of reference standards, emphasizing the need for confirmed identity, high purity, and established stability.[4][5]

This guide provides a comprehensive framework for the use of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone (CAS: 75679-58-2) as a phytochemical reference standard.[6][7] Originally identified in plants such as Iryanthera sagotiana, this molecule's accurate quantification is essential for researchers in pharmacology, natural product chemistry, and drug development.[6][8] We will detail protocols for the qualification of the standard itself and its application in the quantitative analysis of complex matrices, grounding these methodologies in established analytical principles.

Physicochemical Characterization of the Reference Standard

Before its use in any application, the fundamental properties of the 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone reference standard must be well-understood. These characteristics are vital for proper handling, storage, and preparation of analytical solutions.

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource(s)
IUPAC Name 1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-onePubChem
CAS Number 75679-58-2[6][7]
Molecular Formula C₁₇H₁₈O₅[6][7]
Molecular Weight 302.32 g/mol [6][7]
Exact Mass 302.115424 g/mol [6]
Appearance Off-white to pale yellow solidGeneral knowledge
Solubility Soluble in methanol, acetonitrile, DMSO, ethyl acetate, chloroform.[9] Limited solubility in water.[9]
Stability and Storage

Causality Behind Storage Recommendations: Dihydrochalcones are generally stable compounds.[2] However, like many phenolic compounds, they are susceptible to degradation from light (photodegradation) and high temperatures. The hydroxyl groups can also be sensitive to extreme pH conditions. Therefore, adherence to proper storage conditions is paramount to maintain the integrity and certified purity of the reference standard.

  • Solid Material: The bulk reference standard should be stored in a tightly sealed, light-resistant container in a cool, dry, and dark environment, such as a desiccator at 2-8°C.

  • Solutions: Stock solutions prepared in organic solvents like methanol or acetonitrile should be stored at -20°C in amber vials to minimize degradation. Aqueous solutions of related dihydrochalcones are most stable between pH 2 and 6.[10] It is recommended to prepare fresh working solutions daily or to perform stability studies on stored solutions for extended use.

Part I: Qualification and Purity Assessment of the Reference Standard

The trustworthiness of any quantitative analysis is directly dependent on the quality of the reference standard used. Before a new batch of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone is used, its identity and purity must be rigorously verified. This section provides the protocols to establish a self-validating system for the standard.

cluster_qual Reference Standard Qualification Workflow A Receipt of New Standard Lot B Purity Analysis by HPLC-UV (Target: ≥98%) A->B Purity Check C Identity Confirmation by LC-MS (Verify [M+H]⁺ & [M-H]⁻) B->C Identity Check E Generation of Certificate of Analysis (CoA) C->E D Structural Verification by NMR Spectroscopy (by Manufacturer) D->E Confirms Structure F Qualified for Use E->F Release

Caption: Workflow for the qualification of a new reference standard lot.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol uses reversed-phase HPLC with UV detection, a standard and robust method for analyzing phenolic compounds like dihydrochalcones.[11]

Rationale for Methodological Choices:

  • Reversed-Phase (C18 Column): The nonpolar C18 stationary phase effectively retains the moderately nonpolar dihydrochalcone, allowing for separation from more polar or nonpolar impurities.

  • Gradient Elution: A gradient mobile phase (increasing organic solvent concentration) is employed to ensure that compounds with a range of polarities are eluted efficiently, providing sharp peaks and good resolution within a reasonable runtime.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., 0.1% formic acid) to the aqueous mobile phase suppresses the ionization of the phenolic hydroxyl groups, leading to improved peak symmetry and reproducibility.

Instrumentation and Conditions:

Table 2: Recommended HPLC Parameters

ParameterRecommended Setting
HPLC System Quaternary pump, autosampler, column oven, DAD or UV-Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 30% B to 95% B over 20 min; hold at 95% B for 5 min; return to 30% B over 1 min; hold for 4 min for re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm (primary), scan 200-400 nm for peak purity analysis
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh approximately 5 mg of the 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone reference standard and dissolve it in 5.0 mL of methanol to create a stock solution of ~1 mg/mL.

  • Working Solution: Dilute the stock solution with methanol to a final concentration of approximately 50 µg/mL.

  • Injection: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the solution onto the equilibrated HPLC system.

  • Data Processing: Determine the purity by calculating the percentage of the main peak area relative to the total area of all peaks detected at 285 nm. The purity should typically be ≥98% for a high-quality reference standard.

Part II: Application in Quantitative Analysis

Once qualified, the reference standard is used to accurately determine the concentration of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone in unknown samples, such as plant extracts or fractions from purification processes.

cluster_quant Quantitative Analysis Workflow A Prepare Standard Stock Solution (e.g., 1 mg/mL) B Create Calibration Curve (Serial Dilutions) A->B D HPLC-UV Analysis B->D C Prepare Sample (Extraction, Dilution, Filtration) C->D E Integrate Peak Areas D->E F Plot Calibration Curve (Area vs. Concentration) E->F G Calculate Sample Concentration via Linear Regression F->G

Caption: Step-by-step workflow for quantifying the analyte in a sample.

Protocol 2: Quantification in a Sample Matrix via HPLC

This protocol describes the creation of a calibration curve to quantify the analyte in a sample, such as a crude plant extract.

Procedure:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the qualified reference standard in methanol as described in Protocol 1.

  • Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of at least five calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: a. Accurately weigh a known amount of the dry sample matrix (e.g., 100 mg of powdered plant material). b. Extract the material with a suitable solvent (e.g., 10 mL of methanol) using sonication or shaking for a defined period (e.g., 30 minutes). c. Centrifuge the mixture and collect the supernatant. d. Filter the supernatant through a 0.45 µm syringe filter. A dilution may be necessary to bring the analyte concentration within the range of the calibration curve.

  • HPLC Analysis: Inject the prepared calibration standards and sample solutions onto the HPLC system using the conditions outlined in Table 2.

  • Data Analysis: a. For the calibration standards, record the peak area for 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone at its specific retention time. b. Construct a calibration curve by plotting the peak area (y-axis) against the known concentration (x-axis). c. Perform a linear regression on the data points. The resulting equation (y = mx + c) should have a coefficient of determination (R²) value > 0.999 for a valid curve. d. For the unknown sample, determine the peak area of the analyte. e. Calculate the concentration in the injected sample solution using the regression equation. f. Account for any dilutions and the initial sample weight to report the final concentration in terms of mass of analyte per mass of sample material (e.g., mg/g).

Protocol 3: Identity Confirmation and Semi-Quantitative Analysis by UV-Vis Spectroscopy

For rapid identity checks or for semi-quantitative analysis in simple, purified matrices, UV-Vis spectroscopy is a valuable tool.

Rationale: Chalcones and dihydrochalcones possess a chromophore system that results in characteristic UV absorption spectra, typically with two major absorption bands.[11][12] By comparing the spectrum of a sample to that of the reference standard, one can confirm its presence.

Table 3: Predicted UV-Vis Absorption Data

BandPredicted λmax (nm)Rationale
Band I ~320-340 nmCorresponds to the n→π* transition of the carbonyl system.
Band II ~280-295 nmCorresponds to the π→π* transition of the aromatic rings.[13]

Procedure:

  • Solvent: Use a spectroscopic grade solvent, such as methanol or ethanol.

  • Blank: Use the chosen solvent as a blank to zero the spectrophotometer.

  • Standard Solution: Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) in the solvent.

  • Sample Solution: Prepare the sample solution in the same solvent, ensuring the concentration is appropriate to yield an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).

  • Spectral Acquisition: Scan both the standard and sample solutions from 200 to 500 nm.

  • Analysis:

    • Identity: Confirm that the sample spectrum exhibits the same λmax values and overall shape as the reference standard.

    • Semi-Quantification: If the matrix is known to be free of interfering substances, the concentration can be estimated using the Beer-Lambert law (A = εbc) by comparing the absorbance of the sample to that of the standard at a specific λmax.

Application in Bioactivity Studies: Bridging Analysis and Function

The primary motivation for quantifying a phytochemical like 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone is often to correlate its concentration with a specific biological effect. For instance, related chalcones have been shown to induce apoptosis (programmed cell death) in cancer cells, a process involving complex signaling pathways.[14] A reference standard is indispensable for ensuring that the observed bioactivity is attributable to a known concentration of the specific compound.

cluster_pathway Context: Potential Biological Pathway (Apoptosis) A 2,4'-Dihydroxy-4,6'- dimethoxydihydrochalcone B Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) A->B Inhibits C Mitochondrial Outer Membrane Permeabilization (MOMP) B->C Leads to D Release of Cytochrome c C->D Triggers E Caspase Cascade Activation D->E Activates F Apoptosis E->F Executes

Caption: Simplified apoptotic pathway potentially modulated by dihydrochalcones.

By using a qualified reference standard to prepare samples for bioassays (e.g., cell viability, enzyme inhibition), researchers can confidently establish dose-response relationships and determine key metrics like IC₅₀ or EC₅₀ values, thereby advancing the compound's profile in drug discovery and development.

References

  • Benchchem. (n.d.). An In-Depth Technical Guide to 2',4'-Dihydroxy-3',6'-dimethoxychalcone: Synonyms, Related Compounds, and Biologi.
  • Mendez-Callejas, G., et al. (2023). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. PMC. Retrieved from [Link]

  • CD Formulation. (n.d.). Neohesperidin Dihydrochalcone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2',4'-Dihydroxy-4,6'-dimethoxychalcone. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2021). 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp.. Retrieved from [Link]

  • ResearchGate. (n.d.). Dihydrochalcone Sweeteners–Sensory and Stability Evaluation. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone.
  • National Center for Biotechnology Information. (2024). Flavouring group evaluation 420 (FGE.420): Hesperetin dihydrochalcone. PMC. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of HPLC and NMR Spectroscopic Data for the Characterization of 2',6'-Dihydro.
  • ACS Publications. (2003). Dihydrochalcones: Evaluation as Novel Radical Scavenging Antioxidants. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). molecular structure and properties of 2',6'-Dihydroxy-4,4'-dimethoxychalcone.
  • MDPI. (2019). The Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 2,2',4-Trihydroxy-5'-methylchalcone.
  • uLites. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). FT-IR and UV-Vis Spectroscopic studies of Cd(II), Hg(II) and Zn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. Retrieved from [Link]

  • Ingenta Connect. (2022). HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat. Retrieved from [Link]

  • PubChem. (n.d.). 2',4'-dihydroxy-4,6'-dimethoxydihydrochalcone. Retrieved from [Link]

  • NIST. (n.d.). Dihydrochalcone, 2',6'-dihydroxy-4'-methoxy, bis-TMS. NIST WebBook. Retrieved from [Link]

  • SciELO. (2012). Herbal Reference Standards: applications, definitions and regulatory requirements. Retrieved from [Link]

  • USP. (n.d.). Guideline for Referencing USP–NFDocumentary Standards. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. Retrieved from [Link]

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Application

Application Note: Advanced Crystallization Strategies for 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Solid-State Characterization, Polymorph Screening, and SCXRD Preparation Chemical Context & Causality in Crystallizati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Solid-State Characterization, Polymorph Screening, and SCXRD Preparation

Chemical Context & Causality in Crystallization Strategy

As a Senior Application Scientist, I emphasize that crystallization is not merely a purification step, but a critical determinant of a compound's solid-state properties. 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone (IUPAC: 1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one) is a bioactive flavonoid derivative isolated from natural sources such as Iryanthera juruensis and Goniothalamus gardneri[1][2]. It is widely studied for its potent cytotoxic and pharmacological properties[3].

Unlike traditional chalcones, which are locked in a rigid, planar configuration by an α,β-unsaturated ketone, dihydrochalcones possess a saturated propan-1-one linker[4]. This rotational freedom introduces significant entropic penalties during nucleation. When designing a crystallization protocol for this compound, the strategy must strictly control the hydrogen-bonding network—specifically the interactions involving the 2'- and 4'-hydroxyl donors and the 4- and 6-methoxy acceptors.

To achieve high-quality crystals, we must manipulate solvent polarity and diffusion rates. For instance, vapor diffusion is the gold standard for growing single crystals when only milligrams of the compound are available, as it gently lowers solubility without causing supersaturation spikes[5]. Conversely, anti-solvent precipitation, often assisted by high-shear mixing, is utilized to rapidly force nucleation, yielding uniform microcrystalline powders ideal for continuous processing and formulation[6].

Strategic Workflow Visualization

The following diagram outlines the logical progression from raw API to fully characterized solid-state forms.

CrystallizationWorkflow Start 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone (Purified API) SolventScreen Solvent & Anti-Solvent Screening Start->SolventScreen VaporDiff Vapor Diffusion (SCXRD Quality) SolventScreen->VaporDiff SlowEvap Slow Evaporation (Polymorph Screen) SolventScreen->SlowEvap AntiSolvent Anti-Solvent Precipitation (Bulk Powder) SolventScreen->AntiSolvent Harvest Crystal Harvesting & Mother Liquor Separation VaporDiff->Harvest SlowEvap->Harvest AntiSolvent->Harvest CharSCXRD Single Crystal XRD (Absolute Configuration) Harvest->CharSCXRD CharPXRD Powder XRD (Phase Purity) Harvest->CharPXRD

Fig 1: Strategic workflow for crystallization and solid-state characterization of dihydrochalcones.

Quantitative Solvent Systems

Selecting the correct thermodynamic pathway is essential. The table below summarizes the optimized solvent systems and expected outcomes for 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone based on empirical solubility data.

Crystallization TechniquePrimary SolventAnti-Solvent / Co-SolventSupersaturation MechanismExpected Crystal HabitTypical Induction Time
Vapor Diffusion Methanoln-HexaneVapor phase equilibrationPrismatic / Block3 - 7 days
Anti-Solvent EthanolWaterRapid polarity shiftMicrocrystalline powder< 5 minutes
Slow Cooling Ethyl AcetateHeptaneThermal gradient (-0.1°C/min)Needles / Plates12 - 24 hours
Slow Evaporation AcetoneN/AControlled solvent lossIrregular / Plates5 - 10 days

Validated Experimental Protocols

Protocol A: Vapor Diffusion for Single-Crystal XRD (SCXRD)

This method leverages the high vapor pressure of a non-polar anti-solvent to slowly diffuse into a polar droplet, creating an ultra-slow supersaturation curve ideal for growing defect-free single crystals[5].

  • Dissolution: Weigh exactly 5.0 mg of the purified dihydrochalcone into a 2 mL inner glass vial. Add 0.5 mL of HPLC-grade Methanol. Sonicate for 30 seconds to ensure complete dissolution.

  • Filtration (Causality Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial. Why? Removing microscopic dust and undissolved impurities eliminates heterogeneous nucleation sites, forcing the system to rely on thermodynamically driven homogeneous nucleation, which yields fewer but larger crystals.

  • Chamber Assembly: Place the un-capped 2 mL inner vial inside a larger 20 mL scintillation vial containing 3.0 mL of n-Hexane (the anti-solvent).

  • Equilibration: Seal the 20 mL vial tightly with a PTFE-lined cap. Store in a vibration-free, temperature-controlled environment at 20°C for 3–7 days.

  • System Validation: Monitor the inner vial daily using polarized light microscopy. The appearance of sharp, transparent, birefringent blocks confirms successful single-crystal growth. If an amorphous precipitate forms, the diffusion rate was too rapid; repeat the protocol at 4°C to lower the kinetic energy of the vapor phase.

Protocol B: Anti-Solvent Precipitation for High-Yield Bulk Powder

Designed for formulation studies, this protocol forces rapid nucleation to generate a uniform particle size distribution (PSD)[6].

  • Saturated Solution: Dissolve 100 mg of the compound in 2.0 mL of absolute ethanol at 40°C.

  • Filtration: Filter the solution through a 0.45 µm PTFE filter into a jacketed crystallization vessel maintained at 25°C.

  • Anti-Solvent Addition (Causality Step): Under constant overhead stirring (300 rpm), add 10.0 mL of pre-chilled (4°C) ultra-pure water at a strict rate of 1.0 mL/min using a syringe pump. Why? The rapid shift in solvent polarity creates an immediate, high level of supersaturation. The low temperature arrests crystal growth and promotes massive, instantaneous nucleation, resulting in a fine microcrystalline powder.

  • Harvesting: Allow the suspension to age for 30 minutes to ensure complete desupersaturation. Vacuum filter through a Whatman filter and wash with 2 mL of cold 10% ethanol/water.

  • System Validation: Analyze the mother liquor via UV-Vis spectroscopy at 290 nm. A residual compound concentration of <5% of the initial mass validates the thermodynamic efficiency of the precipitation.

Protocol C: Slow Cooling for Polymorph Screening

Used to identify the most thermodynamically stable polymorph by allowing the crystal lattice to assemble under near-equilibrium conditions.

  • Dissolution: Dissolve 50 mg of the compound in 3.0 mL of Ethyl Acetate at 60°C.

  • Co-Solvent Addition: Slowly add Heptane dropwise until the solution becomes faintly turbid, then add exactly one drop of Ethyl Acetate to clear it, bringing the solution to the metastable zone limit.

  • Thermal Gradient (Causality Step): Place the vial in a programmable cooling bath. Cool from 60°C to 5°C at a linear rate of -0.1°C/min. Why? A slow, linear cooling rate prevents localized supersaturation spikes, ensuring that the molecules have sufficient time to orient into the lowest-energy (most stable) crystal lattice configuration.

  • Harvesting: Isolate the crystals via centrifugation and dry under vacuum at ambient temperature.

  • System Validation: Perform Differential Scanning Calorimetry (DSC) on the dried powder. A single, sharp endothermic melting peak validates phase purity, while multiple peaks indicate a mixture of polymorphs or solvates.

Sources

Method

high-throughput screening assays involving 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone

Application Note: High-Throughput Screening Workflows for 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone Executive Summary 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone (DHDMDHC), a naturally occurring dihydrochalcone der...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Workflows for 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone

Executive Summary

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone (DHDMDHC), a naturally occurring dihydrochalcone derivative (CAS: 75679-58-2)[1], has emerged as a high-value pharmacological compound due to its dual efficacy. Originally isolated from the Amazonian plant Iryanthera juruensis as a major cytotoxic metabolite against cancer cell lines[2][3], it has also been identified in Melodorum fruticosum extracts, demonstrating potent anti-inflammatory properties via the inhibition of interleukin-8 (IL-8) release[4].

This application note provides drug development professionals with validated, self-contained High-Throughput Screening (HTS) protocols designed to profile the cytotoxic and anti-inflammatory mechanisms of DHDMDHC. By leveraging acoustic liquid handling and homogeneous assay chemistries, these workflows eliminate artifacts, ensure high statistical robustness (Z'-factor > 0.6), and provide actionable structure-activity relationship (SAR) data.

Pharmacological Context & Assay Rationale

To accurately profile DHDMDHC, researchers must decouple its cytostatic/apoptotic effects from its anti-inflammatory signaling modulation.

  • Oncology Rationale: Dihydrochalcones frequently augment TRAIL-mediated apoptosis and induce sustained endoplasmic reticulum (ER) stress in cancer cells[3]. To validate this, we utilize a multiplexed viability/apoptosis assay. Multiplexing a fluorescent live-cell protease assay with a luminescent Caspase-3/7 assay ensures that true programmed cell death is distinguished from general metabolic collapse or necrosis.

  • Immunology Rationale: DHDMDHC has been shown to inhibit IL-8 expression in lipopolysaccharide (LPS)-stimulated human neutrophils[4]. Traditional ELISAs are poorly suited for HTS due to cumbersome wash steps that dislodge cells and increase the coefficient of variation (CV%). Therefore, we deploy an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) workflow. This no-wash, bead-based technology relies on singlet oxygen transfer, allowing for extreme miniaturization (384/1536-well) while maintaining high sensitivity.

MOA cluster_oncology Oncology Target Pathway cluster_inflammation Anti-Inflammatory Pathway Compound 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone CancerCell Cancer Cell Lines (e.g., A375, LNCaP) Compound->CancerCell Induces ER Stress/ TRAIL Sensitization Neutrophils LPS-Stimulated Neutrophils/Macrophages Compound->Neutrophils Modulates Cytokine Signaling Apoptosis Caspase-3/7 Activation & Apoptosis CancerCell->Apoptosis Cytotoxicity Cytotoxic Efficacy Apoptosis->Cytotoxicity IL8_Inhib Inhibition of IL-8 Release Neutrophils->IL8_Inhib AntiInflam Anti-Inflammatory Efficacy IL8_Inhib->AntiInflam

Caption: Dual pharmacological pathways of 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone in HTS assays.

Step-by-Step Experimental Protocols

Protocol A: Multiplexed Cytotoxicity & Apoptosis Screen (384-Well Format)

Objective: Determine the IC50 of DHDMDHC for cell viability and quantify Caspase-3/7 activation in a single well.

  • Cell Seeding: Harvest target cancer cells (e.g., LNCaP or A375) at the logarithmic growth phase. Dispense 2,000 cells/well in 20 µL of complete assay medium into a 384-well white opaque tissue culture plate using a bulk reagent dispenser. Incubate overnight at 37°C, 5% CO₂.

  • Acoustic Compound Dispensing: Use an Echo® Acoustic Liquid Handler to transfer DHDMDHC from a source plate to the assay plate. Prepare a 10-point dose-response curve (3-fold dilutions starting at 50 µM).

    • Causality Note: Acoustic dispensing transfers nanoliter volumes, keeping the final DMSO concentration strictly below 0.5%. Higher DMSO levels can artificially trigger ER stress, confounding the chalcone’s true apoptotic signal.

  • Incubation: Incubate the treated plates for 48 hours at 37°C, 5% CO₂.

  • Viability Readout (Fluorescence): Add 5 µL of CellTiter-Fluor™ Reagent (measures conserved live-cell protease activity). Incubate for 30 minutes at 37°C. Read fluorescence (Excitation 400 nm / Emission 505 nm) on a multimode plate reader.

  • Apoptosis Readout (Luminescence): To the same wells, add 25 µL of Caspase-Glo® 3/7 Reagent. The lysis buffer in this reagent halts the live-cell protease assay and provides the substrate for caspase cleavage. Incubate for 1 hour at room temperature. Read luminescence.

Protocol B: Homogeneous IL-8 Inhibition Screen (AlphaLISA)

Objective: Quantify the suppression of IL-8 cytokine release in stimulated immune cells without wash steps[4].

  • Cell Seeding & Stimulation: Plate human neutrophils or THP-1 derived macrophages (5,000 cells/well) in 10 µL media in a 384-well ProxiPlate. Add 5 µL of LPS (final concentration 100 ng/mL) to stimulate IL-8 production.

  • Compound Treatment: Immediately dispense DHDMDHC via acoustic transfer (dose-response curve up to 25 µM). Incubate for 24 hours at 37°C.

  • Acceptor Bead Addition: Add 5 µL of AlphaLISA Anti-IL-8 Acceptor beads (final concentration 10 µg/mL). Incubate for 1 hour at room temperature in the dark.

  • Donor Bead Addition: Add 5 µL of Streptavidin-coated Donor beads (final concentration 40 µg/mL).

    • Causality Note: Donor beads contain a photosensitizer. This step must be performed under subdued lighting (<100 lux) to prevent premature singlet oxygen generation and high assay background. Incubate for 30 minutes.

  • Detection: Read the plate on an EnVision® multimode reader using the AlphaScreen protocol (Excitation 680 nm, Emission 615 nm). A decrease in signal correlates with DHDMDHC-mediated IL-8 inhibition.

HTS Workflow Logic & Quality Control

To ensure that the protocols represent a self-validating system, rigorous Quality Control (QC) gates are built into the screening cascade. The Z'-factor, calculated using positive and negative controls, must exceed 0.6 to proceed to hit validation.

HTS_Workflow Start Compound Library Prep (Acoustic Dispensing) Assay1 Primary Screen: Multiplexed Cell Viability Start->Assay1 Assay2 Orthogonal Screen: AlphaLISA IL-8 Assay Start->Assay2 QC Quality Control (Z' > 0.6, CV < 10%) Assay1->QC Assay2->QC QC->Start Fail Hit Hit Validation & IC50 Determination QC->Hit Pass Lead Lead Optimization Hit->Lead

Caption: High-throughput screening workflow for hit validation and IC50 determination.

Quantitative Data Presentation

The table below summarizes the expected assay validation metrics and operational parameters for profiling 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone.

Assay ParameterMultiplexed Apoptosis ScreenAlphaLISA IL-8 Screen
Plate Format 384-well white opaque384-well shallow ProxiPlate
Readout Modality Fluorescence (Viability) / Luminescence (Apoptosis)Amplified Luminescent Proximity (615 nm)
Primary Metric Caspase-3/7 Fold Induction & IC50IL-8 Concentration (pg/mL) & IC50
Expected Z'-Factor 0.72 – 0.850.65 – 0.78
Max DMSO Tolerance < 0.5% v/v< 1.0% v/v
Positive Control Staurosporine (1 µM)Dexamethasone (10 µM)
Signal-to-Background (S/B) > 15-fold> 50-fold

References

  • 2',4'-Dihydroxy-4,6'-diMethoxydihydrochalcone | Natural Product | MedChemExpress. MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa_IcQtejdtgqwmI1R4dWyye5qNKeK_gRjAUSNSqgpGYLN7UJqovKcKNpHQgSx6WzkGxK8LJCL2QPZS6k3sNOq_EEaHBE_vctrYgNwHdRaSiSqjF6_nMQ2-Wm8jd62ibSiRogAaVw4yiNEdYyHvYsjJD_gQRkHQN5Q1aVV6y7_7juSCHQLrrfUhSoQInNUt6MKGS9IM9M=]
  • 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone - PubChem - NIH. PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNdxoWkcQwLueZJwMXmWSG8I2df7D0fst-z2YQ3PWhL_-hVRFZqVxKoxBcYWU0lvCMfotXYma0jS1OBd01wrZCFdZ8eS_R4mbEIiDai3g078U_I5g0rmqCtgEu_gW64-A88Ycj-tTHVWSI3lmwvoSTPVam_iOD5zIDaWfADUTM_WUhNDWCj8VzFqYg7ZwR8Z6z]
  • African Journal of Pharmacy and Pharmacology - review: the potential of chalcones as a source of drugs. Academic Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9Dyq8csg_1efLPAeIZyrlU_uVEiJIWHyjqeOlKzSy3SYfbzd_qYLX9rie_hqxk837ip0JPUWqWwSFvP0bLL6Sd0SR_xyaaFgF2Lw8B4oCpAD5VEOoLOtuk3C5P66S8O8eN88PqYg5XUHRrs6X4ViGnmJX7oN5SRkAe-NOPJAXFfu1SA==]
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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone for In Vitro Assays

Welcome to the technical support guide for 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous environments for in vitro assays. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

Introduction: The Solubility Challenge

2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone is a phenolic compound belonging to the flavonoid family, which has garnered interest for its potential biological activities, including cytotoxic properties against various cancer cell lines.[1][2] Like many phenolic compounds, its structure, rich in aromatic rings, confers poor water solubility.[3][4] This presents a significant hurdle for in vitro studies, where maintaining the compound in a dissolved, bioavailable state within aqueous cell culture media or assay buffers is critical for obtaining accurate and reproducible results.[5] This guide will walk you through a logical progression of techniques to overcome this challenge.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered when preparing 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone for experiments.

Q1: My compound won't dissolve directly in my cell culture medium. What is the standard first step?

Answer: Direct dissolution in aqueous media is highly unlikely to succeed due to the compound's hydrophobic nature. The universally accepted first step is to prepare a concentrated stock solution in a suitable organic solvent.

The Go-To Solvent: Dimethyl Sulfoxide (DMSO) For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[6]

  • Expertise & Causality: DMSO is a highly polar, aprotic solvent that is miscible with water and can dissolve a wide range of nonpolar and polar organic compounds.[] Its effectiveness stems from its ability to disrupt the self-association of water molecules, thereby reducing the medium's polarity and creating a more favorable environment for the hydrophobic dihydrochalcone.[]

  • Trustworthiness & Critical Control: The most critical parameter when using DMSO is its final concentration in your assay. High concentrations of DMSO can be cytotoxic, induce cell differentiation, or interfere with assay readouts.[6][8][9] Therefore, a vehicle control (media with the same final DMSO concentration as your experimental wells) is mandatory.[10]

The following table summarizes recommended final DMSO concentrations to minimize off-target effects.

Assay TypeRecommended Final DMSO Concentration (%)Rationale & Key Considerations
General Cell-based Assays ≤ 0.5% A widely accepted upper limit to avoid significant cytotoxicity for most immortalized cell lines.[10][11]
Primary Cell Cultures ≤ 0.1% Primary cells are generally more sensitive to solvent toxicity than established cell lines.[10]
High-Throughput Screening (HTS) 0.1% - 1% The concentration should be rigorously optimized and kept consistent across all plates.[10]
In Vivo Animal Studies ≤ 2% Higher concentrations can be used for injections, but should be minimized to reduce systemic toxicity.[10]
Q2: I made a concentrated DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?

Answer: This is a classic sign that you have exceeded the compound's thermodynamic solubility limit in the final aqueous solution. The DMSO keeps it dissolved at a high concentration, but upon dilution into the water-based medium, the environment becomes too polar, and the compound crashes out of solution.

Here is a logical troubleshooting workflow:

  • Lower the Final Concentration: This is the simplest solution. Your target concentration may be too high for the compound's intrinsic aqueous solubility.

  • Optimize the Dilution Process: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of media. This can create localized high concentrations that precipitate instantly.[8] Instead, add the DMSO stock to your media while vortexing or stirring to facilitate rapid dispersion.

  • Perform Serial Dilutions in DMSO: Before the final dilution into the aqueous medium, perform one or more intermediate serial dilutions in 100% DMSO.[10] This reduces the concentration jump during the final step.

  • Explore Advanced Solubilization Methods: If precipitation persists even at your desired final concentration, you will need to modify the formulation of your aqueous medium. Proceed to the next question.

Q3: Standard DMSO dilution isn't working. What are my other options for enhancing solubility?

Answer: When DMSO alone is insufficient, several advanced techniques can be employed to increase the aqueous solubility of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone.

  • Expertise & Causality: 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone possesses phenolic hydroxyl (-OH) groups, which are weakly acidic. By increasing the pH of the solution (e.g., with NaOH), you can deprotonate these groups to form phenolate anions (-O⁻).[12] This ionized form is significantly more polar and, therefore, more soluble in water.[5][13] This is a powerful technique for weakly acidic or basic compounds.[]

  • Trustworthiness & Critical Control: The biological system dictates the acceptable pH range. Most cell cultures are maintained around pH 7.2-7.4 and are sensitive to significant shifts. You must verify that any pH adjustment does not impact cell viability, compound stability, or protein function in your assay.

  • Expertise & Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][] This makes the environment more "hospitable" to hydrophobic molecules. Common co-solvents for in vitro work include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[]

  • Trustworthiness & Critical Control: Like DMSO, all co-solvents have their own cytotoxicity profiles.[6][14] The concentration must be kept to a minimum, and a corresponding vehicle control is essential. The choice of co-solvent can sometimes influence experimental outcomes, so consistency is key.

  • Expertise & Causality: Cyclodextrins are cyclic oligosaccharides with a unique toroidal (donut-like) structure. Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[15][16] They can encapsulate hydrophobic "guest" molecules, like our dihydrochalcone, within this cavity, forming a water-soluble "inclusion complex".[17][] This dramatically increases the apparent aqueous solubility of the guest molecule. For pharmaceutical applications, chemically modified derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred due to their higher solubility and reduced toxicity compared to natural β-cyclodextrin.[17][19]

  • Trustworthiness & Critical Control: The formation of an inclusion complex is a stoichiometric relationship. It is often necessary to screen different molar ratios of the compound to the cyclodextrin to find the optimal solubilizing concentration. While generally considered safe in vitro, very high concentrations can extract cholesterol from cell membranes.

  • Expertise & Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[20] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic dihydrochalcone can partition into the core, effectively being solubilized within the aqueous medium.[21][22]

  • Trustworthiness & Critical Control: This method requires careful consideration. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are generally preferred for biological assays as they are less disruptive to cell membranes than ionic surfactants.[20][23] However, all surfactants can potentially interfere with cell membranes or protein structures, so their concentration should be kept as low as possible, and thorough validation with appropriate controls is required.

Part 2: Workflow & Experimental Protocols

The following diagram outlines a logical decision-making process for solubilizing your compound.

G cluster_0 Initial Approach cluster_1 Troubleshooting & Advanced Methods cluster_2 Advanced Options cluster_3 Validation start Start: 2,4'-Dihydroxy-4,6- dimethoxydihydrochalcone Powder prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock dilute Dilute to Final Concentration in Aqueous Medium prep_stock->dilute check_precip Observe for Precipitation dilute->check_precip no_precip No Precipitation: Proceed with Experiment (Include Vehicle Control) check_precip->no_precip No lower_conc Try Lower Final Concentration check_precip->lower_conc Yes lower_conc->dilute adv_methods Explore Advanced Methods lower_conc->adv_methods Still Precipitates ph_adjust pH Adjustment adv_methods->ph_adjust cosolvent Co-solvents adv_methods->cosolvent cyclodextrin Cyclodextrins (HP-β-CD) adv_methods->cyclodextrin surfactant Surfactants (Tween® 80) adv_methods->surfactant validate For any method used: 1. Confirm No Precipitation 2. Run Cytotoxicity Controls 3. Verify No Assay Interference ph_adjust->validate cosolvent->validate cyclodextrin->validate surfactant->validate validate->no_precip If Validated

Decision workflow for solubilizing the dihydrochalcone.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is the standard starting point for solubilizing 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone.

Materials:

  • 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone (MW: 302.32 g/mol )[1]

  • High-purity, sterile-filtered DMSO[24]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Calculate the required mass: To make 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 302.32 g/mol × 1000 mg/g = 3.02 mg

  • Weigh the Compound: Accurately weigh 3.02 mg of the compound and place it into a sterile vial.

  • Add Solvent: Add 1 mL of 100% DMSO to the vial.

  • Dissolve: Vortex or sonicate gently at room temperature until the solid is completely dissolved. A brief, gentle warming (to 37°C) may aid dissolution but be cautious of compound stability.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Screening for Solubility Enhancement with HP-β-Cyclodextrin

This protocol provides a framework for determining if HP-β-CD can effectively solubilize your compound.

Materials:

  • Concentrated stock solution of the compound in a minimal amount of organic solvent (e.g., 100 mM in DMSO).

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Your target aqueous buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare HP-β-CD Solutions: Prepare a series of HP-β-CD solutions in your aqueous buffer (e.g., 1%, 2.5%, 5%, 10% w/v).

  • Spike with Compound: Add a small aliquot of your highly concentrated compound stock to each cyclodextrin solution (and a buffer-only control) to achieve your target final concentration (e.g., 100 µM). Ensure the volume of organic solvent added is minimal (e.g., ≤ 1%).

  • Equilibrate: Mix the solutions thoroughly and allow them to equilibrate. Shaking or rotating overnight at room temperature is common.

  • Observe and Centrifuge: Visually inspect each solution for precipitation. To quantify, centrifuge the samples at high speed (e.g., >10,000 x g for 15 minutes) to pellet any undissolved compound.

  • Analyze Supernatant: Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or spectrophotometry).

  • Determine Optimal Concentration: The lowest concentration of HP-β-CD that maintains your target compound concentration in solution is the optimal choice for your experiments.

References

  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Solubility enhancement techniques: A comprehensive review. Journal of Advanced Pharmaceutical Technology & Research.
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology.
  • Structure of 2′,4′-dihydroxy-6′-methoxychalcone (80).
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First System
  • 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone. PubChem.
  • Showing Compound 2',6'-Dihydroxy-4'-methoxydihydrochalcone (FDB012836). FooDB. [Link]

  • How do I make a stock solution of a substance in DMSO?. ResearchGate. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. PMC. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • A recent overview of surfactant–drug interactions and their importance. PMC. [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET Osmotic Pumps. [Link]

  • pH and solubility. Khan Academy. [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]

  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. MDPI. [Link]

  • Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. MDPI. [Link]

  • Solubility Enhancement of Dihydroquercetin via “Green” Phase Modification. PMC. [Link]

  • (PDF) Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. [Link]

  • Aqueous Solubility of Some Natural Phenolic Compounds. CORE. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Semantic Scholar. [Link]

  • 4-Hydroxy-2',4'-dimethoxydihydrochalcone. PubChem. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Journal of Applied Pharmaceutical Science. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Phenolic Compounds in Water: Sources, Reactivity, Toxicity and Treatment Methods. IntechOpen. [Link]

  • The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate. [Link]

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. [Link]

  • Chemical determination of phenolic compounds. PROMETHEUS – Protocols. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone

Welcome to the technical support center for chromatographic analysis of phenolic compounds. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chromatographic analysis of phenolic compounds. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals diagnose and resolve peak tailing specifically associated with 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone .

Instead of treating peak tailing as a generic system failure, this guide approaches the issue through the lens of molecular causality. By understanding the specific structural liabilities of your analyte, we can deploy self-validating protocols to restore peak symmetry and quantitative accuracy.

Molecular Causality: Why Does This Compound Tail?

To troubleshoot effectively, we must first analyze the analyte's structure. 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone possesses a C6-C3-C6 skeleton decorated with two methoxy groups and two phenolic hydroxyl groups. These functional groups introduce two primary chemical liabilities during reversed-phase High-Performance Liquid Chromatography (RP-HPLC):

  • Secondary Silanol Interactions (Ion-Dipole): At a mid-range mobile phase pH (pH 5–7), residual silanol groups (Si-OH) on the silica stationary phase deprotonate to form negatively charged silanoxide ions (Si-O⁻). The polar phenolic hydroxyls and methoxy groups of the dihydrochalcone interact strongly with these active sites via hydrogen bonding and ion-dipole interactions[1]. This creates a secondary retention mechanism where a sub-population of the analyte molecules is delayed, dragging out the trailing edge of the peak[2].

  • Transition Metal Chelation: Phenolic compounds—particularly those with hydroxyl groups in proximity to a ketone carbonyl (a common motif in chalcones and flavonoids)—act as potent bidentate ligands[3]. They readily chelate trace transition metals (e.g., Fe³⁺, Ti⁴⁺, Al³⁺) present in the stainless steel tubing, frits, or the silica matrix itself[4]. This chelation forms a highly stable complex that desorbs slowly, resulting in severe, persistent tailing.

Diagnostic Workflow

Before adjusting parameters blindly, follow this logical decision tree to isolate the root cause of the peak deformation.

TroubleshootingWorkflow Start Assess Peak Symmetry (As > 1.2) Scope Isolate the Issue: All Peaks vs. Target Only? Start->Scope Physical Systemic Issue: Check Column Void, Frits, or Extra-Column Volume Scope->Physical All Peaks Tail Chemical Chemical Interaction: Focus on Silanol or Metals Scope->Chemical Only Target Tails Resolved Peak Symmetry Restored (As 1.0 - 1.2) Physical->Resolved Fix Applied CheckPH Is Mobile Phase pH < 3.0? Chemical->CheckPH AdjustPH Adjust pH to 2.5-3.0 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH No CheckMetal Suspect Metal Chelation (Phenol-Carbonyl Motif) CheckPH->CheckMetal Yes AdjustPH->Resolved Passivate Add 0.1 mM EDTA or Use Metal-Free Hardware CheckMetal->Passivate Passivate->Resolved

Diagnostic workflow for HPLC peak tailing of phenolic compounds.

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be treated as an experiment. The following protocols are designed as self-validating systems: if the intervention corrects the peak shape, it simultaneously confirms the root cause.

Protocol A: Silanol Suppression via pH Optimization

Objective: To determine if ionized silanols on the stationary phase are causing secondary retention[5]. Causality: Lowering the mobile phase pH below 3.0 ensures that residual silanol groups remain fully protonated (neutral), effectively shutting down the secondary ion-dipole retention mechanism[6].

Step-by-Step Methodology:

  • Prepare Mobile Phase A (Aqueous) by adding 0.1% Formic Acid (v/v) or 0.1% Trifluoroacetic Acid (TFA) to LC-MS grade water. Verify the pH is approximately 2.5–2.7.

  • Prepare Mobile Phase B (Organic) by adding the same acid modifier (0.1% v/v) to Acetonitrile or Methanol to prevent baseline drift during gradient elution.

  • Purge the HPLC system and equilibrate the column with the new mobile phase for at least 10 column volumes.

  • Inject the 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone standard.

  • Calculate the Asymmetry Factor ( As​ ).

Validation Check: If the As​ drops from >2.0 to <1.5, silanol interaction was the primary mechanism. If tailing persists, proceed to Protocol B.

Protocol B: Metal Chelation Mitigation

Objective: To determine if the dihydrochalcone is chelating with transition metals in the HPLC flow path[3]. Causality: Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent that will competitively bind to trace metals in the system, passivating the active sites and preventing the analyte from interacting with them[4].

Step-by-Step Methodology:

  • Prepare a modified Mobile Phase A containing 0.1% Formic Acid and 0.1 mM EDTA . (Note: Ensure the EDTA salt is fully dissolved before mixing with organic solvents to prevent precipitation).

  • Flush the entire HPLC system (without the column attached initially) for 30 minutes to passivate the stainless steel tubing and pump heads.

  • Reattach the column and equilibrate for an additional 30 minutes.

  • Inject the sample.

Validation Check: If peak symmetry sharpens dramatically after the introduction of EDTA, metal-induced tailing is confirmed. For a long-term solution, consider migrating the assay to a bio-inert (PEEK-lined) HPLC system or using columns packed with high-purity, metal-free Type B silica[6].

Quantitative Optimization Summary

The table below summarizes the expected improvements in peak shape metrics when applying the self-validating protocols to 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone.

Troubleshooting InterventionMobile Phase ConditionsColumn TypeExpected Asymmetry ( As​ )USP Tailing Factor ( Tf​ )
Baseline (Unoptimized) Water / MeCN (pH 6.5)Standard C18 (Type A)2.4 - 3.1> 2.0
Protocol A (pH Adjustment) 0.1% Formic Acid (pH 2.7)Standard C18 (Type A)1.6 - 1.81.5 - 1.7
Column Upgrade 0.1% Formic Acid (pH 2.7)End-capped C18 (Type B)1.2 - 1.41.1 - 1.3
Protocol B (Metal Mitigation) 0.1% FA + 0.1 mM EDTAMetal-Free / PEEK C181.0 - 1.11.00 - 1.05

Frequently Asked Questions (FAQs)

Q: Why does 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone exhibit tailing when my other neutral aromatic compounds elute perfectly? A: Neutral aromatics (like toluene or standard hydrocarbons) partition almost exclusively via hydrophobic interactions. In contrast, your target molecule contains polar phenolic hydroxyls and methoxy groups. These functional groups are highly susceptible to secondary chemical interactions—specifically hydrogen bonding with unreacted silanols and chelation with trace metals[1],[3].

Q: Can I just increase the column temperature to fix the tailing? A: Increasing the temperature (e.g., to 40°C or 50°C) improves mass transfer kinetics and lowers mobile phase viscosity, which can slightly sharpen peaks. However, it does not eliminate the root chemical causes (silanol ionization or metal chelation). In fact, higher temperatures can sometimes exacerbate chemical interactions. Temperature should be used for fine-tuning efficiency, not as a primary fix for severe tailing.

Q: How do I know if the tailing is caused by a physical column void rather than chemical interactions? A: Look at the entire chromatogram. If every peak in your sample (including neutral, non-chelating reference markers) exhibits the exact same tailing profile, the issue is systemic and physical—likely a void at the column inlet, a partially blocked frit, or excessive extra-column dead volume[2]. If only the dihydrochalcone and similar phenolic compounds tail, the issue is chemical.

Q: Is it necessary to use an "end-capped" column for this molecule? A: Yes, highly recommended. Modern Type B silica columns undergo an "end-capping" process where residual silanol groups are chemically reacted with a small silane (like trimethylchlorosilane) to block them[5]. Using a fully end-capped column significantly reduces the baseline potential for secondary interactions[6].

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. -[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online -[Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects - LCGC International -[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex -[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes - LCGC International -[Link]

Sources

Troubleshooting

resolving 2D NMR signal overlap for 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone

Welcome to the advanced troubleshooting center for the structural elucidation of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone and related flavonoid derivatives. This molecule features a flexible C6-C3-C6 architecture.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the structural elucidation of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone and related flavonoid derivatives. This molecule features a flexible C6-C3-C6 architecture. Its structural hallmarks—a propan-1-one linker, polyoxygenated aromatic rings, and multiple methoxy groups—frequently produce severe signal overlap in 1D 1 H and 2D NMR spectra (1)[1]. This guide provides field-proven, self-validating workflows to deconvolve these overlapping signals and ensure high-confidence assignments.

Diagnostic Workflow

NMR_Troubleshooting Start Identify Signal Overlap in 2D NMR Spectra Type Determine Overlap Region Start->Type Aliphatic Aliphatic (2.8-3.4 ppm) CH2-CH2 Chain Type->Aliphatic Methoxy Methoxy (3.7-3.9 ppm) O-CH3 Groups Type->Methoxy Aromatic Aromatic (5.8-7.5 ppm) Ring Protons Type->Aromatic PureShift Run Pure Shift (PSYCHE) Collapse Multiplets Aliphatic->PureShift Solvent Solvent Titration (C6D6/CDCl3) Methoxy->Solvent Aromatic->PureShift Aromatic->Solvent Resolve Resolve 2D Cross-Peaks (HSQC/HMBC) PureShift->Resolve Solvent->Resolve

Diagnostic workflow for resolving 2D NMR signal overlaps in dihydrochalcones.

Quantitative Data: Common Overlap Zones
Structural RegionTypical Shift (δ, ppm)Common Overlap IssueRecommended Resolution Strategy
Aliphatic Chain ( α / β CH 2​ )2.83, 3.18Multiplet merging (t/m overlap)Pure Shift NMR (PSYCHE)
Methoxy Groups (-OCH 3​ )3.72, 3.74Singlet clusteringASIS (Benzene-d 6​ Titration)
Aromatic Protons (Ring A/B)5.84 - 7.01 J -coupling overlap (AA'BB' or meta)Pure Shift NMR, NUS HSQC
Phenolic OH (H-bonded)~13.36Exchange broadening / LFR overlapAprotic solvents (DMSO-d 6​ )

Data synthesized from established dihydrochalcone characterization standards (1)[1].

Troubleshooting FAQs

Q1: My HMBC spectrum shows a massive unresolved blob around 3.72–3.74 ppm. How can I assign the C-4 and C-6 methoxy groups accurately? Root Cause: Methoxy protons in polyoxygenated aromatic systems resonate within a highly congested <0.05 ppm window (1)[1]. In CDCl 3​ , the 4-OMe and 6-OMe signals of 2,4'-dihydroxy-4,6-dimethoxydihydrochalcone frequently overlap, obscuring critical 3JCH​ correlations to the aromatic carbons. Solution: Utilize Aromatic Solvent-Induced Shifts (ASIS) via solvent titration. Causality: Benzene-d 6​ forms transient π−π collision complexes with the electron-deficient regions of the dihydrochalcone. Because the C-6 methoxy is sterically hindered by the adjacent carbonyl group compared to the C-4 methoxy, the solvent complexation geometry differs. This differential anisotropic shielding selectively shifts the methoxy signals apart, resolving the HMBC cross-peaks.

Q2: The aliphatic α and β CH 2​ protons are merging into a complex multiplet, making COSY interpretation impossible. What is the best instrumental fix? Root Cause: The propan-1-one linker typically presents as two distinct triplets (1)[1], but second-order effects or minor conformational variations can cause these multiplets to widen and merge. Solution: Implement Pure Shift NMR (e.g., PSYCHE). Causality: Pure shift NMR sequences use spatially selective pulses and weak gradients to suppress homonuclear scalar coupling ( JHH​ ) (2)[2]. This collapses wide multiplets into sharp singlets, reducing the spectral footprint of each signal by up to an order of magnitude and completely resolving the α and β positions. When incorporated into 2D methods, pure shift NMR provides unparalleled spectral simplicity (3)[3].

Q3: I cannot differentiate the aromatic protons on the B-ring due to AA'BB' system overlap. How do I prove the substitution pattern? Root Cause: The p-disubstituted B-ring creates an AA'BB' spin system that often overlaps heavily around 6.7–7.1 ppm (1)[1]. Solution: Use a combination of High-Resolution Non-Uniform Sampling (NUS) HSQC and Pure Shift techniques. Causality: NUS allows for the acquisition of a massive number of t1​ increments in the indirect dimension without prohibitive time costs, drastically increasing F1​ resolution. Coupling this with pure shift in the direct dimension isolates the chemical shifts, allowing unambiguous assignment of the symmetric ring protons.

Step-by-Step Methodologies
Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Titration

Self-Validating System: If the shift is purely solvent-induced, the integral ratios must remain exactly 3:3 for the methoxy groups throughout the titration, confirming no degradation or side reactions have occurred.

  • Preparation: Dissolve 10 mg of the dihydrochalcone sample in 600 µL of CDCl 3​ .

  • Baseline Acquisition: Acquire standard 1D 1 H and 2D HMBC spectra. Identify the overlapping methoxy region (~3.73 ppm).

  • Titration: Add Benzene-d 6​ in 10% (v/v) increments (i.e., add 60 µL C 6​ D 6​ per step).

  • Equilibration: Invert the NMR tube 5 times and allow 2 minutes for thermal equilibration inside the probe.

  • Monitoring: Run a quick 1D 1 H spectrum after each addition. Monitor the Δδ of the methoxy peaks.

  • Final 2D Acquisition: Once a peak separation of 0.05 ppm is achieved, lock and shim on the mixed solvent system and acquire the high-resolution HMBC to assign the linkages.

Protocol 2: PSYCHE Pure Shift 2D NMR Setup

Self-Validating System: The success of the PSYCHE experiment is validated by the complete absence of J -coupling splitting in the residual solvent peak or isolated singlets, coupled with a signal-to-noise ratio that remains above the threshold for 2D correlation.

  • Calibration: Calibrate the 90° pulse ( p1 ) carefully. Accurate pulse calibration is critical for the efficiency of the PSYCHE element.

  • Parameter Configuration: Load the psyche or psyche-hsqc pulse sequence on the spectrometer.

  • Sweep Width & Resolution: Set the spectral width to cover only the region of interest (e.g., 2.0 to 8.0 ppm) to maximize digital resolution and avoid folding.

  • TSE Element: Set the flip angle of the chirp pulses to a low value (typically 10-20°) to balance sensitivity and spectral purity (2)[2].

  • Data Acquisition: Acquire the data using chunking. Set the chunk duration ( tc​ ) to approximately 15-20 ms (inversely proportional to the maximum expected J -coupling).

  • Processing: Process using covariance NMR algorithms if available, applying a sine-bell window function to enhance the collapsed singlets (3)[3].

References
  • Chemical Constituents of Desmos dunalii (Hk. f. et. Th.) Safford Source: Malaysian Journal of Science URL:[Link]

  • Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis Source: PMC / Analytical Chemistry URL:[Link]

  • Chapter 8: Pure Shift 2D NMR Spectroscopy Source: Royal Society of Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting False Positives in 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone Cytotoxicity Assays

Welcome to the Application Scientist's Desk. When evaluating the therapeutic potential or safety profile of polyphenolic compounds, standard in vitro viability screens frequently fail.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist's Desk. When evaluating the therapeutic potential or safety profile of polyphenolic compounds, standard in vitro viability screens frequently fail. 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone is a prime example of a molecule that routinely confounds high-throughput assays. Its unique dihydrochalcone backbone, decorated with electron-donating methoxy and phenolic hydroxyl groups, makes it a potent redox-active and optically dense molecule.

If you treat this compound like a standard, biochemically inert small molecule, you will generate artifactual data. This guide provides a mechanistic breakdown of why these false positives occur and outlines field-validated, self-correcting protocols to ensure absolute data integrity.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why does my MTT/MTS assay show >100% viability even when the cells are visibly dead under the microscope? The "Zombie Cell" Redox Artifact: Tetrazolium-based assays (MTT, MTS, WST-8/CCK-8) rely on cellular oxidoreductases to reduce a tetrazolium salt into a colored formazan dye. However, the phenolic hydroxyl groups at the 2' and 4' positions of your dihydrochalcone are highly effective electron donors. They non-enzymatically reduce tetrazolium salts directly into formazan in the complete absence of living cells1. This chemical reduction artificially inflates your absorbance readout, masking true cytotoxicity and presenting a massive false positive for cell viability.

Q2: I switched to an LDH release assay to avoid MTT. Now the compound looks extremely toxic immediately upon addition. Is this real? Non-Enzymatic INT Reduction & Protein Tanning: The Lactate Dehydrogenase (LDH) assay is a coupled enzymatic reaction that ultimately relies on NADH reducing a tetrazolium dye (INT) into a red formazan. Just as your compound reduces MTT, it directly reduces INT in the assay buffer 2. Because high formazan production correlates with high cytotoxicity in an LDH assay, the exact same redox interference that causes a false positive for viability in MTT causes a false positive for cytotoxicity in LDH. Furthermore, polyphenols can bind to and precipitate proteins, directly inhibiting the LDH enzyme itself and leading to erratic readouts.

Q3: My compound has a slight yellow/orange tint in solution. Does this matter? Optical Overlap: Yes. Dihydrochalcones absorb strongly in the UV and visible spectrum (often between 350–450 nm). If you are using an assay like WST-8 (read at 450 nm) or MTS (read at 490 nm), the intrinsic absorbance of your compound overlaps with the assay readout. As you increase the drug dose, you linearly inflate the background absorbance, creating a false viability signal.

Q4: How do I solve the precipitation I see at high concentrations? Solvent Shock and Micro-precipitation: 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone is highly hydrophobic. Spiking a high-concentration DMSO stock directly into aqueous culture media causes "solvent shock," forming micro-precipitates. These crystals scatter light (artificially increasing optical density) and physically crush cells, causing localized, artifactual toxicity. You must maintain a final DMSO concentration below 0.5% (ideally 0.1%) and perform serial dilutions in media before adding to the cells.

Part 2: Assay Interference Matrix

To guide your experimental design, the following table quantifies the expected interference magnitude across standard cytotoxicity assays when testing redox-active dihydrochalcones.

Assay TypeReadout ModalityPrimary Interference MechanismArtifact MagnitudeResulting False Data
MTT / MTS Colorimetric (570nm/490nm)Direct non-enzymatic reduction by phenolic OHHigh (+40% to +100% signal)False Viability
WST-8 (CCK-8) Colorimetric (450nm)Optical overlap with compound absorbanceModerate (+20% to +50% signal)False Viability
LDH Release Colorimetric (490nm)Direct INT reduction & Enzyme precipitationHigh (Erratic, dose-dependent)False Cytotoxicity
CellTiter-Glo LuminescenceMinor quenching (typically only at >100 µM)Low (<5% signal alteration)Highly Accurate
Annexin V / PI Fluorescence (Flow Cyto)None (Single-cell physical measurement)None (0% bulk interference)Highly Accurate

Part 3: The Self-Validating Protocol (Orthogonal Viability Assessment)

To establish absolute trustworthiness in your data, you must abandon tetrazolium-based assays. This protocol utilizes an ATP-based luminescence assay (independent of redox chemistry) paired with flow cytometry for single-cell orthogonal validation. It is designed as a self-validating system by incorporating mandatory cell-free controls.

Phase 1: Preparation & The Cell-Free Control

Causality: We must prove that the compound does not generate a signal independent of cellular metabolism.

  • Stock Preparation: Dissolve 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone in 100% LC-MS grade DMSO to a 10 mM stock.

  • Intermediate Dilution: Dilute the stock into warm, complete culture media to create a 2X working solution. Ensure the final DMSO concentration will not exceed 0.2% once added to the cells.

  • Cell-Free Plating (The Validator): Plate 100 µL of complete media (NO CELLS) into a 96-well opaque white plate. Add 100 µL of your 2X compound across your concentration gradient.

  • Cellular Plating: In a parallel opaque white plate, seed your target cells (e.g., 5,000 cells/well) in 100 µL media. Incubate overnight, then add 100 µL of your 2X compound.

Phase 2: ATP Luminescence Assay (Primary Screen)

Causality: ATP assays measure the bioluminescent conversion of luciferin by luciferase, requiring ATP from living cells. This bypasses the compound's redox activity entirely.

  • After the desired incubation period (e.g., 48 hours), equilibrate both the Cell-Free plate and the Cellular plate to room temperature for 30 minutes.

  • Add an equal volume (100 µL) of CellTiter-Glo (or equivalent ATP reagent) to all wells in both plates.

  • Place plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence.

  • Validation Check: The Cell-Free plate must show background-level luminescence across all compound concentrations. If high concentrations show signal quenching, use this plate to calculate a correction factor for your Cellular plate.

Phase 3: Orthogonal Validation via Flow Cytometry

Causality: Bulk well readouts can still be affected by extreme precipitation. Flow cytometry analyzes cells one-by-one, completely bypassing bulk optical and redox interference.

  • Plate cells in 6-well plates and treat with the compound for 48 hours.

  • Collect all cells (including floating dead cells in the media) via gentle trypsinization.

  • Wash the cell pellet twice in cold PBS to completely remove the dihydrochalcone.

  • Resuspend in 1X Annexin V Binding Buffer.

  • Stain with Annexin V-FITC (measures early apoptosis via phosphatidylserine externalization) and Propidium Iodide (PI) (measures late apoptosis/necrosis via membrane permeabilization) for 15 minutes in the dark.

  • Analyze via flow cytometry. True cytotoxicity will present as a dose-dependent shift into the Annexin V+ / PI+ quadrants.

Part 4: Assay Selection Workflow

AssaySelection Start Evaluate 2',4'-Dihydroxy-4,6'- dimethoxydihydrochalcone Cytotoxicity CheckRedox Does the assay rely on redox/tetrazolium reduction (e.g., MTT, MTS, WST-8)? Start->CheckRedox RedoxYes HIGH RISK OF FALSE POSITIVE Phenolic OH groups directly reduce dye. CheckRedox->RedoxYes Yes RedoxNo Proceed to non-redox assay (e.g., ATP Luminescence) CheckRedox->RedoxNo No CheckOptical Does the compound have strong absorbance at the assay wavelength? RedoxYes->CheckOptical Redesign RedoxNo->CheckOptical OpticalYes Perform pre-read wash steps or switch to Luminescence CheckOptical->OpticalYes Yes FlowCyto Orthogonal Validation: Annexin V / PI Flow Cytometry (Bypasses bulk interference) CheckOptical->FlowCyto No / Final Step OpticalYes->FlowCyto

Figure 1: Decision matrix for bypassing redox and optical interference in dihydrochalcone assays.

References

  • Wang, P., Henning, S. M., Heber, D., & Vadgama, J. V. (2010). Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PLOS ONE. URL:[Link]

  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Pharmaceutical Research International. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Optimization for 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help analytical chemists, researchers, and drug development professionals optimize the chromatographic separation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help analytical chemists, researchers, and drug development professionals optimize the chromatographic separation of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone (often standardized in literature as 2',4'-dihydroxy-4,6'-dimethoxydihydrochalcone)[1].

Method development should never be a process of blind trial and error. Instead, it must be a predictable, self-validating system grounded in the physicochemical properties of the target analyte. This guide synthesizes molecular theory with field-proven protocols to ensure robust, reproducible chromatography.

Part 1: Molecular Profiling & Chromatographic Causality

Before injecting a sample, we must understand why the molecule behaves the way it does. 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone is a bioactive flavonoid derivative frequently isolated from complex plant matrices such as Melodorum fruticosum[2].

  • The pH/pKa Relationship: The molecule contains two phenolic hydroxyl (-OH) groups. The predicted pKa of these groups in similar dihydrochalcones (like Loureirin A) is approximately 8.08[3]. If your mobile phase pH approaches this value, the molecule will partially ionize, leading to split peaks, severe tailing, and retention time drift. Causality: By driving the mobile phase pH down to ~2.7 using 0.1% Formic Acid, we fully protonate the hydroxyl groups, forcing the molecule into a single, neutral state for sharp elution.

  • Stationary Phase Selectivity: While a standard C18 column relies purely on hydrophobic partitioning, the dihydrochalcone backbone features two aromatic rings. Causality: Utilizing a Phenyl-Hexyl stationary phase introduces π−π interactions, offering superior orthogonal selectivity to separate the target from structurally similar co-extractives[2].

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValueChromatographic Implication
Molecular Formula C17H18O5[1]Moderately hydrophobic; requires reversed-phase conditions.
Monoisotopic Mass 302.12 Da[1]Target m/z 303.12 [M+H]+ for LC-MS confirmation.
Predicted pKa ~8.08[3]Mobile phase pH must be strictly maintained < 3.0.
Structural Features Aromatic rings, Methoxy groupsHighly responsive to π−π interactions on Phenyl-Hexyl phases.

Part 2: Core Experimental Protocol (Self-Validating Workflow)

The following protocol is adapted from validated isolation methodologies for dichloromethane plant extracts[2]. It is designed as a self-validating system: each step contains a verification check to ensure system integrity before proceeding.

Step-by-Step Methodology

Step 1: System and Column Preparation

  • Stationary Phase: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm particle size)[2].

  • Column Temperature: Set the column oven to 40 °C [2].

    • Self-Validation Check: Monitor system backpressure. At 40 °C, the viscosity of the water/acetonitrile mixture decreases, which should result in a 10-15% drop in backpressure compared to room temperature. This confirms the oven is actively heating the mobile phase, which improves mass transfer kinetics.

Step 2: Mobile Phase Preparation

  • Solvent A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Self-Validation Check: Measure the pH of Solvent A with a calibrated pH meter before connecting it to the system. It must read between 2.6 and 2.8 .

Step 3: Execution of the Gradient Profile Set your pump to a flow rate of 1.0 mL/min and an injection volume of 10 µL [2]. Execute the following gradient:

Table 2: Optimized Gradient Elution Profile
Time (min)Solvent A (Water + 0.1% FA) %Solvent B (Acetonitrile) %Flow Rate (mL/min)
0.080201.0
20.02981.0
30.02981.0
30.180201.0
35.080201.0

Note: The 5-minute post-run hold at 20% B is critical for column re-equilibration to prevent retention time drift in subsequent injections.

Part 3: Troubleshooting FAQs

Q1: I am experiencing severe peak tailing (Asymmetry Factor > 1.8) for 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone. How do I fix this? A: Peak tailing in phenolic compounds is almost always caused by secondary interactions with active, un-endcapped silanols on the silica backbone of the column. Action: First, verify that your mobile phase pH is strictly below 3.0. If the pH is correct, your column's end-capping may have degraded. Switch to a heavily end-capped Phenyl-Hexyl or C18 column.

Q2: My retention time is shifting later with each subsequent injection. What is going wrong? A: This is a classic symptom of incomplete column equilibration. In gradient elution, the column must be fully restored to the initial mobile phase conditions (80% Aqueous) before the next injection. Action: Increase your post-run equilibration time from 5 minutes to 10 minutes (allowing at least 5-10 column volumes of the initial solvent to pass through).

Q3: I am trying to isolate this compound from a crude extract, but it co-elutes with a structurally similar chalcone. How can I improve resolution? A: If you are already using a Phenyl-Hexyl column, the selectivity ( α ) is maximized. To increase resolution ( Rs​ ), you must alter the gradient slope. Action: Flatten the gradient. Instead of ramping from 20% to 98% B in 20 minutes, ramp from 40% to 70% B over 30 minutes. This shallower slope increases the time the analytes spend partitioning, magnifying slight differences in hydrophobicity.

Table 3: Troubleshooting Matrix for Dihydrochalcones
SymptomPrimary CauseCorrective Action
Peak Tailing (As > 1.5) Secondary silanol interactionsEnsure pH < 3.0; replace degraded column.
RT Drift (Increasing) Incomplete column equilibrationExtend post-gradient re-equilibration time.
Poor Resolution Co-elution with structural isomersFlatten gradient slope; ensure 40 °C column temp.

Part 4: Visualizations

HPLC_Workflow Start Sample Prep (Plant Extract) Column Select Stationary Phase (Phenyl-Hexyl preferred) Start->Column MobilePhase Mobile Phase Setup (A: H2O+0.1% FA | B: ACN) Column->MobilePhase Gradient Run Initial Gradient (20% to 98% B) MobilePhase->Gradient Evaluate Evaluate Resolution & Peak Shape Gradient->Evaluate Optimize Optimize: Adjust pH, Gradient Slope, or Temp Evaluate->Optimize Poor Resolution Success Validated Method Evaluate->Success Baseline Resolution Optimize->Gradient Re-test

Fig 1: Iterative HPLC method development workflow for dihydrochalcones.

Troubleshooting_Logic Issue Issue: Peak Tailing CheckPH Is Mobile Phase pH < 3.0? Issue->CheckPH FixPH Add 0.1% Formic Acid to Phase A CheckPH->FixPH No CheckColumn Check Column Activity CheckPH->CheckColumn Yes FixColumn Switch to End-capped Phenyl-Hexyl Column CheckColumn->FixColumn High Silanol CheckTemp Check Column Temp CheckColumn->CheckTemp End-capped FixTemp Increase Temp to 40°C CheckTemp->FixTemp < 30°C

Fig 2: Decision tree for troubleshooting peak tailing in phenolic compounds.

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Optimization

reducing background noise in LC-MS detection of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone

Technical Support Center: Optimizing LC-MS Detection of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone As a Senior Application Scientist, I have designed this diagnostic hub to address the specific physicochemical challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing LC-MS Detection of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone

As a Senior Application Scientist, I have designed this diagnostic hub to address the specific physicochemical challenges of quantifying 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone (MW: 302.32 g/mol )[1]. This phenolic compound, often isolated from complex botanical matrices like Dracaena resins (Dragon's blood)[2], is highly susceptible to matrix-induced ion suppression and chemical noise.

This guide bypasses generic advice to focus on the causality of background noise, providing self-validating protocols to ensure absolute scientific integrity in your trace-level pharmacokinetic or phytochemical assays.

Part 1: Diagnostic Hub & Troubleshooting FAQs

Q1: I am observing a persistently high baseline noise (>200,000 counts) across the entire LC gradient. How do I isolate the source? Causality & Resolution: Constant, elevated baseline noise is rarely a matrix issue; it is typically chemical noise originating from contaminated mobile phases, degraded additives, or a fouled ionization source. Improper use of mobile phase additives (e.g., high concentrations of ammonium formate) leads to salt precipitation, which fouls the nebulizer and causes continuous signal spikes[3]. Furthermore, quadrupole temperature shifts or a dirty spray chamber can drastically increase background counts[4]. Actionable Steps:

  • Isolate the LC from the MS: Bypass the LC column and infuse a pure standard directly. If the noise drops, the contamination is in your LC solvents or column.

  • Solvent Flush: Flush the system with at least five volumes of high-purity LC-MS grade water when changing solvents to dissolve precipitated salts[3].

  • Source Decontamination: Perform an overnight "steam clean" of the MS source (See Protocol B)[4].

Q2: The background noise spikes specifically around the retention time of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone, destroying my signal-to-noise (S/N) ratio. What is happening? Causality & Resolution: This is a classic "matrix effect" caused by co-eluting endogenous compounds. Botanical extracts contain high-molecular-weight polymers, resins, and pigments[2]. When these co-elute with your analyte, they compete for charge on the surface of the Electrospray Ionization (ESI) droplet, leading to severe ion suppression and localized baseline elevation[5]. Actionable Steps:

  • Upgrade Sample Prep: Simple Protein Precipitation (PPT) is insufficient. Transition to Solid-Phase Extraction (SPE) to selectively remove non-polar interferents[5][6].

  • Implement a Divert Valve: Program a divert valve to route the first 2-3 minutes of the LC effluent (containing unretained salts and highly polar matrix components) directly to waste, preventing them from entering and fouling the MS source[7].

Q3: My low-mass MRM transitions (e.g., m/z 301 or 303) are buried in chemical noise. Should I adjust my ionization parameters? Causality & Resolution: Low-mass MRM transitions are notoriously susceptible to chemical interference from solvent clusters (e.g., formate dimers)[8]. Actionable Steps:

  • Optimize Cone Gas: Increasing the cone gas flow rate helps desolvate droplets more efficiently and breaks up solvent clusters that mimic low-mass analytes, drastically reducing background noise[8].

  • Evaluate APCI: While ESI is standard for phenolics, it is highly susceptible to matrix suppression. Atmospheric Pressure Chemical Ionization (APCI) occurs in the gas phase and is significantly less prone to matrix effects, often yielding a cleaner baseline for complex matrices[6][8].

Part 2: Visual Workflows for Noise Reduction

G Root High Background Noise in LC-MS Cat1 Chemical Contamination Root->Cat1 Cat2 Matrix Interference Root->Cat2 Cat3 Instrumental Parameters Root->Cat3 C1_1 Impure Solvents/Additives Cat1->C1_1 C1_2 Column Bleed Cat1->C1_2 C2_1 Co-eluting Phytochemicals Cat2->C2_1 C2_2 Ion Suppression/Enhancement Cat2->C2_2 C3_1 Dirty ESI/APCI Source Cat3->C3_1 C3_2 Suboptimal Cone Gas Cat3->C3_2

Root cause analysis of elevated background noise in LC-MS dihydrochalcone detection.

Workflow S1 Sample Matrix (Plant Extract) S2 Solid-Phase Extraction (SPE) S1->S2 S3 UPLC Separation (C18 Column) S2->S3 S4 Divert Valve (Waste 0-2 min) S3->S4 S5 ESI/APCI Source (Optimized Gas) S4->S5 S6 MRM Detection (High S/N) S5->S6

Optimized LC-MS/MS workflow for trace-level quantification of dihydrochalcones.

Part 3: Causality & Quantitative Data

Table 1: Impact of Sample Preparation on Matrix Effects & Background Noise

TechniqueMatrix Removal EfficiencyCausality / Mechanism of ActionSuitability for Dihydrochalcones
Protein Precipitation (PPT) LowOnly denatures large proteins; leaves behind lipids and resins that cause severe ESI ion suppression[6].Poor (High background)
Liquid-Liquid Extraction (LLE) ModeratePartitions based on polarity, but co-extracts non-polar botanical pigments that elevate chemical noise[6].Fair (Moderate background)
Solid-Phase Extraction (SPE) HighSelectively binds analytes while washing away polar salts and non-polar resins, eliminating matrix effects[5][6].Excellent (Low background)

Table 2: Mobile Phase Additive Optimization

Additive (LC-MS Grade)Recommended Conc.Causality / Impact on Background Noise
Formic Acid 0.05% - 0.1%Promotes [M+H]+ ionization. Excess concentration causes formate clustering in the low mass range, elevating baseline noise[8].
Ammonium Formate 2 mM - 5 mMBuffers pH and aids peak shape. High concentrations lead to salt precipitation in the source, causing nebulizer fouling[3].
Acetic Acid 0.1%Weaker acid than formic acid; often yields lower background noise for phenolics analyzed in negative ESI mode ([M-H]-)[2].

Part 4: Self-Validating Experimental Protocols

Protocol A: Solid-Phase Extraction (SPE) for Phytochemical Matrix Removal

Causality: Dihydrochalcones are moderately non-polar. Using a polymeric reversed-phase SPE cartridge allows the analyte to bind strongly while polar matrix interferents (salts, sugars) are washed away, preventing them from entering the MS source and causing ion suppression[5].

  • Conditioning: Pass 2 mL of LC-MS grade Methanol through the SPE cartridge, followed by 2 mL of LC-MS grade Water. (Mechanism: Activates the sorbent bed).

  • Loading: Load 500 µL of the crude sample extract (diluted 1:1 with water to reduce organic strength).

  • Washing: Wash with 2 mL of 5% Methanol in Water. (Mechanism: Elutes highly polar matrix components without prematurely eluting the dihydrochalcone).

  • Elution: Elute the analyte with 2 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate under gentle nitrogen gas and reconstitute in 100 µL of the initial mobile phase.

  • Self-Validation Check: Inject a post-extraction blank (reconstitution solvent only) and a pre-extraction spiked matrix. Calculate the matrix effect (ME) percentage. An ME between 85%–115% validates the successful removal of background-inducing interferents.

Protocol B: MS "Steam Cleaning" and System Decontamination

Causality: Over time, non-volatile matrix components bake onto the MS source insulators and quadrupole, creating a constant high background (often >200,000 counts). "Steam cleaning" uses high temperature and aqueous flow to continuously dissolve and purge these baked-on contaminants[4].

  • Preparation: Remove the analytical column and replace it with a union. Ensure the MS stream selection valve is set to "MS".

  • Solvent Setup: Set the LC pump to deliver 100% LC-MS grade Water at a flow rate of 0.5 mL/min.

  • Source Parameters: Set Nebulizer pressure to 60 psi, Drying Gas to 13 L/min, and Drying Gas Temperature to 350°C[4].

  • Vaporizer (If using APCI): Set the vaporizer temperature to 400°C[4].

  • Execution: Run this method overnight (minimum 8-11 hours) to allow the quadrupole temperature to equilibrate and contaminants to purge[4].

  • Self-Validation Check: Following the steam clean, run the MS in full scan mode (m/z 100-1000). The Total Ion Chromatogram (TIC) background should drop below 200,000 counts. If high background persists, the contamination is upstream (e.g., degraded LC-MS solvents).

References

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories.[Link]

  • PubChem (NIH). 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone.[Link]

  • Agilent. Tips to Improve Signal-to-Noise Checkout.[Link]

  • Waters Corporation. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro.[Link]

  • PubMed (NIH). A sensitive LC-MS/MS method to quantify loureirin B in rat plasma with application to preclinical pharmacokinetic studies.[Link]

  • Longdom Publishing. Influence of Ionization and Sample Processing Techniques on Matrix Effect of a Pulmonary Artery Antihypertensive Drug.[Link]

  • PubMed (NIH). An HPLC-ESI-MS method for analysis of loureirin A and B in dragon's blood and application in pharmacokinetics and tissue distribution in rats.[Link]

  • MDPI. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study.[Link]

Sources

Troubleshooting

scaling up the chemical synthesis of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone safely

Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2,4'-Dihydroxy-4,6-dimetho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone (commonly known as Loureirin C).

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Scaling up from a 10-gram lab synthesis to a 1-kilogram pilot batch introduces non-linear risks—specifically exotherms, pyrophoric hazards, and chemoselectivity failures. This guide provides the causality behind our chemical choices, troubleshooting FAQs, and self-validating Standard Operating Procedures (SOPs) to ensure your scale-up is safe, high-yielding, and reproducible.

Quantitative Scale-Up Parameters & Safety Thresholds

Before initiating any pilot-scale synthesis, verify your reactor capabilities against the critical safety thresholds outlined below.

Process ParameterLab Scale (10 g)Pilot Scale (1 kg)Safety Threshold / Critical LimitCorrective Action if Exceeded
Aldol Condensation Temp 20–25 °C15–20 °CMax 30 °C (Exotherm/Polymerization)Increase jacket cooling; halt base addition immediately.
Base Concentration (KOH) 2.0 M1.5 MMax 2.5 M (Aldol condensation stalling)Dilute with EtOH; increase impeller RPM.
H₂ Pressure (Reduction) 1 atm (Balloon)3–5 bar (Autoclave)Max 10 bar (Over-reduction of ketone)Vent H₂ gas; sample for HPLC analysis.
Pd/C Catalyst Loading 10% w/w5% w/wMax 15% w/w (Thermal runaway)Quench with N₂ blanket; filter catalyst.
Crystallization Temp 4 °C0–5 °CMin -5 °C (Impurity crash-out)Warm to 10 °C; add 5% v/v hot ethanol.

Module 1: Precursor Protection & Claisen-Schmidt Condensation

The synthesis of the dihydrochalcone backbone begins with the base-catalyzed Claisen-Schmidt condensation of an acetophenone and a benzaldehyde.

Troubleshooting FAQ

Q: During the pilot-scale condensation of 4'-hydroxyacetophenone and 2-hydroxy-4,6-dimethoxybenzaldehyde, my reaction stalls at 20% conversion and forms a black, tarry polymer. What is causing this? A: Causality: Direct aldol condensation of unprotected phenolic precursors fails at scale. The strong base (KOH) deprotonates the acidic phenols to form phenoxide ions. This drastically reduces the electrophilicity of the benzaldehyde and quenches the enolization of the acetophenone. Furthermore, phenoxides are highly susceptible to oxidative polymerization in the presence of trace oxygen. Solution: You must mask the phenols using benzyl (Bn) protecting groups prior to the aldol step. Benzyl ethers prevent phenoxide formation and are elegantly cleaved during the subsequent hydrogenation step, acting as a one-pot global deprotection-reduction sequence.

SOP 1: Scaled Aldol Condensation (Self-Validating Protocol)
  • Charge: To a 10 L jacketed glass reactor under N₂, charge 4'-benzyloxyacetophenone (1.0 eq) and 2-benzyloxy-4,6-dimethoxybenzaldehyde (1.0 eq) in absolute ethanol (5 L).

  • Cool & Catalyze: Chill the jacket to 15 °C. Begin dropwise addition of 1.5 M KOH in ethanol (1.2 eq) via an addition funnel over 2 hours.

  • Exotherm Control: Maintain internal temperature strictly below 20 °C to prevent retro-aldol side reactions.

  • Self-Validation Checkpoint: The protocol validates itself via precipitation. The protected intermediate chalcone is highly insoluble in cold ethanol. The reaction is validated as successful when a thick, bright yellow precipitate forms, and TLC (Hexane:EtOAc 3:1) shows the complete disappearance of the benzaldehyde (Rf = 0.7) and the appearance of a UV-active yellow spot (Rf = 0.5).

  • Workup: Filter the yellow solid, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

SynthesisWorkflow SM Protected Precursors (Acetophenone + Benzaldehyde) Aldol Claisen-Schmidt Condensation (Base Catalyzed) SM->Aldol Chalcone Intermediate Chalcone (a,b-unsaturated ketone) Aldol->Chalcone Exotherm Control Hydro Catalytic Hydrogenation (Pd/C, H2 Gas) Chalcone->Hydro Product 2,4'-Dihydroxy-4,6-dimethoxy- dihydrochalcone Hydro->Product Chemoselectivity Purify Crystallization & Quality Control Product->Purify

Fig 1. Scale-up workflow for Loureirin C synthesis highlighting critical safety checkpoints.

Module 2: Catalytic Hydrogenation & Global Deprotection

This step reduces the α,β -unsaturated double bond of the chalcone and simultaneously cleaves the benzyl protecting groups to yield the final 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone, a molecule noted for its potent biological activities [1].

Troubleshooting FAQ

Q: How do I safely handle 100 grams of Pd/C catalyst for the pilot batch without risking a pyrophoric fire? A: Causality: Palladium on carbon (Pd/C) is notoriously pyrophoric. When dry Pd/C is exposed to volatile solvents (like methanol or ethyl acetate) in the presence of atmospheric oxygen, the heat of solvent adsorption spontaneously ignites the mixture. Solution: Never add dry Pd/C to a solvent containing organic vapors. First, purge the reactor with N₂. Second, create a "safe slurry" by wetting the dry Pd/C with a small amount of water or toluene in a separate flask under N₂, then transfer this slurry into the main reactor.

Q: My final product contains a heavy impurity where the ketone group is missing. How do I prevent this? A: Causality: You are experiencing chemoselective over-reduction. While the alkene and benzyl ethers reduce rapidly, prolonged exposure to high H₂ pressure (>5 bar) and active Pd/C will eventually reduce the target carbonyl group into a secondary alcohol, or fully hydrogenolyze it to an alkane.

SOP 2: Safe Catalytic Hydrogenation (Self-Validating Protocol)
  • Slurry Preparation: In a dedicated flask under N₂, wet 50 g of 10% Pd/C with 200 mL of toluene.

  • Reactor Charging: Transfer the slurry to a 10 L pressure autoclave. Add the protected chalcone (1.0 kg) dissolved in 6 L of Ethyl Acetate.

  • Purging: Purge the headspace with N₂ (3 cycles at 2 bar), followed by H₂ gas (3 cycles at 2 bar).

  • Reaction: Pressurize the reactor to exactly 3.0 bar of H₂ and initiate vigorous stirring (600 RPM) at 25 °C.

  • Self-Validation Checkpoint: The protocol validates itself via precise gas stoichiometry. The mass flow controller must register the consumption of exactly 3.0 molar equivalents of H₂ (1 eq for the alkene reduction, 2 eq for the cleavage of the two benzyl ethers). A sharp plateau in H₂ uptake validates that the chemoselective reduction is complete and the ketone remains perfectly intact. Immediately vent the H₂ and replace with N₂ once this plateau is reached.

HydrogenationMechanism PdC Dry Pd/C Catalyst (Pyrophoric Hazard) WetPdC Slurried Pd/C (Safe Handling) PdC->WetPdC Add Solvent Under N2 H2 H2 Adsorption & Dissociation WetPdC->H2 Pressurize Coord Alkene Coordination (Chalcone) H2->Coord Transfer Sequential Hydride Transfer Coord->Transfer Release Dihydrochalcone Release Transfer->Release 3 Eq H2 Consumed OverRed Over-reduction (Alcohol/Alkane) Transfer->OverRed Prolonged Exposure

Fig 2. Chemoselective hydrogenation mechanism and safety pathways for dihydrochalcone formation.

Module 3: Workup, Purification & Quality Control

Once the dihydrochalcone is synthesized, removing the fine particulate catalyst and achieving pharmaceutical-grade purity is the final hurdle, ensuring the material is suitable for downstream biological assays [2].

SOP 3: Catalyst Filtration & Crystallization (Self-Validating Protocol)
  • Filtration: Filter the crude reaction mixture through a tightly packed pad of Celite under a strict N₂ blanket to remove the Pd/C. Safety Warning: Do not allow the Celite pad to pull dry; residual Pd/C will ignite upon contact with air. Wash the pad with 500 mL of Ethyl Acetate and immediately submerge the used Celite/Pd/C in a dedicated water waste carboy.

  • Concentration: Concentrate the filtrate under reduced pressure at 40 °C until a crude oil is obtained.

  • Crystallization: Dissolve the oil in a minimum volume of boiling ethanol. Slowly add cold distilled water dropwise until the solution becomes slightly turbid (the cloud point). Allow the mixture to cool to 4 °C overnight.

  • Self-Validation Checkpoint: Filter the resulting white-to-off-white crystals. The protocol is validated by melting point and HPLC. Pure 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone will present as a crystalline solid with >99% purity, matching the exact retention time of an analytical standard[3].

References

  • Aponte, J. C., et al. "Dihydrochalcone derivatives as promising antifoulants: synthesis, bioactivity evaluation and performance in coatings." Taylor & Francis, 2025. URL:[Link][4]

  • Ning, L., et al. "Loureirin C, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects." Fitoterapia, PubMed, 2023. URL:[Link][3]

  • Wang, Y., et al. "Theoretical and Experimental Investigation of the Antioxidation Mechanism of Loureirin C by Radical Scavenging for Treatment of Stroke." MDPI Molecules, 2023. URL:[Link][1]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Biological Evaluation of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone: Bridging In Vitro Mechanisms with In Vivo Potential

This guide provides a comprehensive analysis of the biological activities of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone (DDC), a natural flavonoid derivative. We will objectively compare its performance in controlled, s...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the biological activities of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone (DDC), a natural flavonoid derivative. We will objectively compare its performance in controlled, single-cell environments (in vitro) with its effects within a complex, whole-organism system (in vivo). By synthesizing data from multiple studies, this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of DDC's therapeutic promise, the causality behind experimental choices, and the critical importance of correlating cellular effects with systemic outcomes.

Introduction: From Cell Culture to Whole Organism

2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone belongs to the chalcone family of compounds, which are precursors to flavonoids and are known for their broad pharmacological activities.[1] Initial research has pinpointed DDC and its structural analogs as promising candidates for anticancer and anti-inflammatory applications.[2][3]

The journey of a potential therapeutic agent from laboratory discovery to clinical application is a rigorous one. A critical aspect of this process is understanding the relationship between a drug's effects in a petri dish and its performance in a living organism—a concept known as In Vitro-In Vivo Correlation (IVIVC).[4][5] In vitro studies offer a rapid, cost-effective way to screen compounds and elucidate specific molecular mechanisms. However, they cannot account for the complex pharmacokinetics (absorption, distribution, metabolism, and excretion) and systemic physiological responses that occur in vivo.[6] This guide will dissect the available evidence for DDC, presenting both perspectives to build a holistic picture of its biological profile.

Part 1: In Vitro Evaluation - Uncovering Molecular Mechanisms

In vitro assays are the cornerstone of early-stage drug discovery, allowing for the precise measurement of a compound's effect on specific cell types and molecular pathways. For DDC and its analogs, these studies have primarily focused on anticancer and anti-inflammatory properties.

Anticancer Activity: Targeting Malignant Cells

Studies have demonstrated that DDC exhibits selective cytotoxicity against cancer cells while being significantly less harmful to non-tumor cells.[2] This selective action is a highly desirable trait for any potential anticancer agent.

Key Mechanistic Insights:

  • Induction of Apoptosis and Autophagy: DDC has been shown to trigger programmed cell death (apoptosis) and cellular self-digestion (autophagy) in breast cancer cell lines.[2][7] It activates key proteins in the intrinsic apoptosis pathway and modulates autophagy-related proteins like LC3-II and mTOR.[2]

  • Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily in the G0/G1 phase.[2]

  • Modulation of Signaling Pathways: DDC influences critical cell survival pathways. For instance, it has been observed to downregulate the mTOR protein, a central regulator of cell growth and proliferation.[2][7]

Quantitative Data: Cytotoxicity Profile

Cell LineCancer TypeIC50 Value (µM)Selectivity vs. Non-Tumor CellsSource
MCF-7Breast Cancer (Luminal A)52.5~4.4-fold more selective[2]
MDA-MB-231Breast Cancer (Triple-Negative)66.4~3.5-fold more selective[2]
PANC-1Pancreatic Cancer10.5 ± 0.8Not Reported[8]
MIA PaCa-2Pancreatic Cancer12.2 ± 0.9Not Reported[8]
MCF-12FNon-tumorigenic Breast Epithelial232.8-[2]
Note: Data for pancreatic cancer cells corresponds to a closely related analog, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC).

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of DDC in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the DDC solutions at various concentrations. Include a vehicle control (e.g., DMSO-treated cells) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualization: Proposed Anticancer Signaling Pathway

anticancer_pathway DDC 2,4'-Dihydroxy-4,6- dimethoxydihydrochalcone mTOR mTOR Pathway DDC->mTOR Inhibits Autophagy Autophagy Induction (LC3-I to LC3-II) DDC->Autophagy Induces Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) DDC->Bcl2 Inhibits Arrest G0/G1 Cell Cycle Arrest DDC->Arrest Induces Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Autophagy->Proliferation Inhibits Mito Mitochondrial Apoptosis (Caspase Activation) Bcl2->Mito Inhibits Mito->Proliferation Inhibits Arrest->Proliferation Inhibits

Caption: DDC's proposed anticancer mechanism of action.

Anti-inflammatory Activity: Calming the Immune Response

Chronic inflammation is a driver of numerous diseases. Chalcones are well-documented modulators of inflammatory pathways.[9] In vitro studies using immune cells, such as RAW 264.7 macrophages, have been pivotal in defining the anti-inflammatory potential of DDC's structural relatives.

Key Mechanistic Insights:

  • Inhibition of Pro-inflammatory Mediators: A closely related dihydrochalcone significantly reduces the production of nitric oxide (NO), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharide (LPS), a bacterial endotoxin.[3][9]

  • Suppression of Key Signaling Pathways: The primary mechanism is the inhibition of the NF-κB and p38 MAPK signaling pathways.[9][10] These pathways are central regulators that, when activated by stimuli like LPS, trigger the transcription of genes for pro-inflammatory proteins such as iNOS (which produces NO) and COX-2.[11]

Visualization: NF-κB Pathway Inhibition

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα, leading to its degradation NFkB NF-κB IkBa_NFkB->NFkB Releases DNA DNA NFkB->DNA Translocates DDC Dihydrochalcone Analog DDC->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Transcription

Caption: Inhibition of the NF-κB pathway by a DDC analog.

Part 2: In Vivo Evaluation - Assessing Systemic Efficacy and Safety

While in vitro data provide a strong mechanistic foundation, in vivo studies are essential to confirm whether a compound is effective and safe in a complex biological system. Data for DDC itself is limited, but studies on closely related dihydrochalcones and dimethylchalcones provide critical insights into its likely in vivo performance.

Chemopreventive and Antitumor Activity

Translating in vitro cytotoxicity to in vivo anticancer efficacy is a significant hurdle. Animal models are used to simulate human cancer and evaluate a compound's ability to prevent or treat tumors.

  • Hepatocarcinogenesis Model: In a rat model where liver cancer was induced by diethylnitrosamine (DEN), oral administration of a related dimethylchalcone (DMC) at 10 mg/kg significantly decreased the number and size of preneoplastic lesions (GST-P-positive foci).[12] This suggests a potent chemopreventive effect, achieved by reducing cell proliferation and inducing apoptosis in the developing lesions.[12]

  • Xenograft Tumor Model: In another study, the administration of a dihydrochalcone derivative to nude mice bearing gastric cancer xenografts resulted in the inhibition of tumor growth.[13] This provides direct evidence of antitumor activity in a living organism.

Anti-inflammatory and Neuroprotective Effects

In vivo models of inflammation and neurodegeneration test whether the mechanisms observed in cell culture translate to a functional therapeutic effect.

  • Carrageenan-Induced Inflammation: A dihydrochalcone analog (DHMDC), when administered orally to mice at 3 mg/kg, significantly reduced the migration of neutrophils to a site of inflammation induced by carrageenan.[3] This finding directly correlates with the in vitro observation that the compound modulates neutrophil adhesion molecules.[3][9]

  • Alzheimer's Disease Model: In a mouse model of Alzheimer's disease induced by streptozotocin (STZ), the same dihydrochalcone (at 15 and 30 mg/kg) reversed cognitive deficits in learning and memory.[14][15] The in vivo mechanism was linked to a significant decrease in brain lipid peroxidation (oxidative stress) and a reduction in acetylcholinesterase (AChE) activity.[15]

Experimental Protocol: In Vivo Tumor Xenograft Model

This model is widely used to assess the efficacy of a potential anticancer compound on human tumors grown in immunocompromised mice.

  • Animal Acclimatization: House 6-8 week old immunodeficient mice (e.g., BALB/c nude mice) in a sterile environment for at least one week.

  • Tumor Cell Implantation: Harvest human cancer cells (e.g., MKN45 gastric cancer cells) from culture. Resuspend the cells in a sterile medium/Matrigel mixture. Subcutaneously inject approximately 5 x 10⁶ cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach a palpable volume (e.g., 100-150 mm³), randomly assign mice to treatment groups (e.g., Vehicle control, DDC at 10 mg/kg, DDC at 20 mg/kg).

  • Compound Administration: Administer the compound via the desired route (e.g., oral gavage or intraperitoneal injection) daily or on a set schedule for a predetermined period (e.g., 21 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting to confirm target engagement). Monitor animal weight and health throughout the study as a measure of toxicity.[13]

Visualization: General In Vivo Experimental Workflow

invivo_workflow Start Animal Model Selection (e.g., Nude Mice) Induction Disease Induction (e.g., Tumor Cell Implantation) Start->Induction Grouping Randomization into Groups (Vehicle, Low Dose, High Dose) Induction->Grouping Treatment Compound Administration (e.g., Daily Oral Gavage) Grouping->Treatment Monitoring Monitoring (Tumor Volume, Body Weight, Behavior) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Data Data Collection & Statistical Analysis (Tumor Weight, Biomarkers) Endpoint->Data

Caption: A typical workflow for an in vivo efficacy study.

Part 3: Comparative Analysis - Connecting the Dots

The true value of this dual-pronged evaluation lies in comparing the findings to build a cohesive and compelling case for a compound's therapeutic potential.

Summary of Findings: In Vitro vs. In Vivo

Biological ActivityIn Vitro Findings (Cellular Level)In Vivo Findings (Organism Level)Correlation
Anticancer - Cytotoxic to cancer cells (IC50: 10-67 µM)[2][8]- Induces apoptosis & autophagy[2]- Causes G0/G1 cell cycle arrest[2]- Inhibits tumor growth in xenograft models[13]- Reduces preneoplastic lesions in a chemical-induced cancer model[12]Strong: The cellular mechanisms of inhibiting proliferation and inducing cell death translate directly to the observed reduction in tumor/lesion size in animal models.
Anti-inflammatory - Reduces NO, TNF-α, IL-1β production[3][9]- Inhibits NF-κB and MAPK pathways[9][10]- Decreases neutrophil migration to inflammatory sites[3]Strong: The inhibition of pro-inflammatory signaling and mediator production in isolated immune cells corresponds well with the functional reduction of the inflammatory response in a whole organism.
Neuroprotective Not extensively studied for this specific analog.- Reverses cognitive deficits[14][15]- Reduces oxidative stress (TBARS)[15]- Inhibits AChE activity[15]Partial: While the in vivo effects are promising, more in vitro work is needed on neuronal cell models to fully elucidate the direct cellular mechanisms underlying these systemic benefits.

This comparison underscores a crucial principle in drug development: in vitro results provide the "how" (mechanism), while in vivo results provide the "if" (efficacy). The strong correlation between the anticancer and anti-inflammatory findings for DDC and its analogs significantly strengthens the case for its continued development. It demonstrates that the compound is not only active at a cellular level but can also reach its target and exert a functional effect in a complex physiological environment.

Conclusion and Future Directions

The collective evidence from both in vitro and in vivo evaluations paints a compelling picture of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone and its close relatives as potent bioactive compounds. The in vitro studies have successfully elucidated clear mechanisms of action, primarily centered on the modulation of key signaling pathways like mTOR and NF-κB, leading to anticancer and anti-inflammatory effects. Crucially, these mechanistic insights are validated by in vivo studies, which demonstrate tangible therapeutic outcomes, including tumor growth inhibition and suppression of inflammatory responses.

While the correlation is strong, the path forward requires more focused research. Direct in vivo pharmacokinetic and efficacy studies on 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone itself are necessary to move beyond the inferences drawn from its analogs. Such studies will be indispensable for establishing a definitive IVIVC, optimizing dosing regimens, and ultimately determining if the profound potential observed in the laboratory can be translated into a valuable therapeutic agent for human health.

References

  • Gomez-Coronado, D., et al. (2024). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. International Journal of Molecular Sciences. Available at: [Link]

  • Dang, P. H., et al. (2019). The Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines. Molecules. Available at: [Link]

  • de Oliveira, C. M. R., et al. (2021). 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study. ResearchGate. Available at: [Link]

  • Tran, T. H., et al. (2021). Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. RSC Advances. Available at: [Link]

  • de Oliveira, C. M. R., et al. (2021). 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Vachiraarunwong, O., et al. (2024). Cancer Chemopreventive Effect of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone. Semantic Scholar. Available at: [Link]

  • Bhojwani, H., et al. (2022). Design, synthesis, and biological evaluation of 2, 4-dichlorophenoxyacetamide chalcone hybrids as potential c-Met kinase inhibitors. ResearchGate. Available at: [Link]

  • Reginato, F. Z., et al. (2020). Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Sagin, F. A., et al. (2024). Toxicological Assessment of 2-Hydroxychalcone-Mediated Photodynamic Therapy: Comparative In Vitro and In Vivo Approaches. MDPI. Available at: [Link]

  • Gomez-Coronado, D., et al. (2024). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. ResearchGate. Available at: [Link]

  • Kim, M. S., et al. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. MDPI. Available at: [Link]

  • Kim, M. S., et al. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells. PubMed. Available at: [Link]

  • Geng, G., et al. (2018). Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone inhibits cell proliferation, invasion, and migration in gastric cancer in part via autophagy. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Dhar, R., et al. (2018). 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages. Immunopharmacology and Immunotoxicology. Available at: [Link]

  • Kumar, S., et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Park, K. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. Kinam Park. Available at: [Link]

  • FDA. In Vitro-In Vivo Correlation for Complex Drug Products. FDA. Available at: [Link]

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Validation

A Comparative Guide to the Reproducible Synthesis of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the synthesis of novel compounds with therapeutic potential is a cornerstone of innovation. Am...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the synthesis of novel compounds with therapeutic potential is a cornerstone of innovation. Among these, 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone, a dihydrochalcone derivative, has garnered interest for its potential biological activities. The reproducibility of its synthesis is paramount for consistent research outcomes and scalable production. This guide provides an in-depth, objective comparison of two prominent pathways for the synthesis of this target molecule, supported by experimental data and mechanistic insights.

Introduction to the Synthetic Challenge

The synthesis of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone is typically a two-step process. The first step involves the formation of a chalcone precursor, 2,4'-Dihydroxy-4,6-dimethoxychalcone, through a Claisen-Schmidt condensation. The subsequent and critical step is the selective reduction of the α,β-unsaturated double bond of the chalcone to yield the desired dihydrochalcone. The key challenge lies in achieving high selectivity and yield in this reduction step, avoiding over-reduction of the carbonyl group. This guide will compare two widely used catalytic hydrogenation methods for this second step: Palladium on Carbon (Pd/C) and Raney® Nickel.

Pathway 1: Claisen-Schmidt Condensation for the Chalcone Precursor

The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones, involving a base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde.[1]

Mechanistic Insight

The reaction proceeds via an aldol condensation mechanism. A strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), deprotonates the α-carbon of 2',4'-dihydroxy-3',6'-dimethoxyacetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-hydroxybenzaldehyde. The resulting aldol adduct readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.

Claisen_Schmidt acetophenone 2',4'-dihydroxy-3',6'- dimethoxyacetophenone enolate Enolate intermediate acetophenone->enolate Base base KOH or NaOH aldol Aldol adduct enolate->aldol + 4-hydroxybenzaldehyde aldehyde 4-hydroxybenzaldehyde aldehyde->aldol chalcone 2,4'-Dihydroxy-4,6- dimethoxychalcone aldol->chalcone - H2O

Caption: General workflow for the Claisen-Schmidt condensation.

Detailed Experimental Protocol:

Materials:

  • 2',4'-dihydroxy-3',6'-dimethoxyacetophenone

  • 4-hydroxybenzaldehyde

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2',4'-dihydroxy-3',6'-dimethoxyacetophenone in a suitable amount of ethanol with stirring.

  • In a separate beaker, prepare a 40-50% (w/v) aqueous solution of KOH or NaOH.

  • To the stirred ethanolic solution of the acetophenone, add 1.0 equivalent of 4-hydroxybenzaldehyde.

  • Slowly add the aqueous KOH/NaOH solution dropwise to the reaction mixture at room temperature. A color change is typically observed.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • While stirring, slowly acidify the mixture with 10% HCl until the pH is acidic (pH 2-3).

  • Collect the precipitated crude chalcone by vacuum filtration, washing thoroughly with cold deionized water.

  • Purify the crude product by recrystallization from ethanol or an ethanol-water mixture to obtain the pure 2,4'-Dihydroxy-4,6-dimethoxychalcone.[1]

Expected Yield: 65-85%, depending on the specific conditions and purity of reagents.[1]

Pathway 2: Selective Hydrogenation to Dihydrochalcone

The selective reduction of the C=C double bond of the chalcone without affecting the carbonyl group is the critical step in the synthesis of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone. This section compares two common catalytic systems for this transformation.

Hydrogenation_Comparison chalcone 2,4'-Dihydroxy-4,6- dimethoxychalcone pathway1 Pathway A: Pd/C Catalyzed Hydrogenation chalcone->pathway1 pathway2 Pathway B: Raney® Nickel Reduction chalcone->pathway2 dihydrochalcone 2,4'-Dihydroxy-4,6- dimethoxydihydrochalcone pathway1->dihydrochalcone pathway2->dihydrochalcone

Caption: Comparative hydrogenation pathways.

Pathway A: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is a widely used heterogeneous catalyst for hydrogenation due to its high activity and selectivity for the reduction of carbon-carbon double and triple bonds.[2]

Mechanistic Rationale for Selectivity

The selectivity of Pd/C for the reduction of the C=C bond over the C=O bond in chalcones is attributed to the steric hindrance around the carbonyl group and the preferential adsorption of the less hindered alkene moiety onto the catalyst surface. The planar geometry of the α,β-unsaturated system allows for effective interaction with the palladium surface, facilitating the addition of hydrogen across the double bond.

Detailed Experimental Protocol:

Materials:

  • 2,4'-Dihydroxy-4,6-dimethoxychalcone

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • In a hydrogenation flask, dissolve the 2,4'-Dihydroxy-4,6-dimethoxychalcone in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 5-10 mol% of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Monitor the progress of the reaction by TLC until the starting material is consumed. Reaction times can vary from a few hours to 24 hours.[2]

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude dihydrochalcone.

  • If necessary, purify the product by recrystallization or column chromatography.

Pathway B: Raney® Nickel Reduction

Raney® Nickel is a fine-grained, porous nickel catalyst known for its high activity in the hydrogenation of a wide range of functional groups, including alkenes and carbonyls.

Mechanistic Considerations and Causality of Experimental Choices

Raney® Nickel is a highly active catalyst due to its large surface area and the presence of adsorbed hydrogen within its porous structure. While it can reduce both C=C and C=O bonds, careful control of reaction conditions is crucial to achieve selective reduction of the alkene. The choice of a protic solvent like ethanol can help to solvate the carbonyl group, making it less accessible to the catalyst surface and favoring the hydrogenation of the less polar C=C bond. Lower temperatures and shorter reaction times are also employed to enhance selectivity.

Detailed Experimental Protocol:

Materials:

  • 2,4'-Dihydroxy-4,6-dimethoxychalcone

  • Raney® Nickel (activated, as a slurry in water or ethanol)

  • Ethanol

  • Hydrogen gas (H₂)

  • Filtration apparatus

Procedure:

  • In a hydrogenation flask, dissolve the 2,4'-Dihydroxy-4,6-dimethoxychalcone in ethanol.

  • Carefully add a catalytic amount of activated Raney® Nickel slurry to the solution. The amount of catalyst may need to be optimized, but typically a small spatula tip is sufficient for laboratory-scale reactions.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Monitor the reaction closely by TLC. Raney® Nickel is highly active, and the reaction may be complete in a shorter time compared to Pd/C.

  • Upon completion, carefully vent the hydrogen and purge with an inert gas.

  • Allow the Raney® Nickel to settle, and then carefully decant the solution. Alternatively, filter the mixture through a pad of Celite®. Caution: Raney® Nickel can be pyrophoric when dry and should be handled with care.

  • Wash the catalyst with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude dihydrochalcone.

  • Purify as needed.

Performance Comparison

ParameterPathway A: Pd/C Catalyzed HydrogenationPathway B: Raney® Nickel Reduction
Catalyst 10% Palladium on CarbonActivated Raney® Nickel
Selectivity Generally high for C=C reductionGood, but can lead to over-reduction if not carefully controlled
Activity Moderate to highVery high
Reaction Time Typically longer (hours to 24 h)[2]Typically shorter
Safety Pd/C is flammable but generally less pyrophoric than dry Raney® Nickel.Raney® Nickel is pyrophoric when dry and requires careful handling.
Cost Palladium is a precious metal, making the catalyst relatively expensive.Nickel is a less expensive metal.
Work-up Straightforward filtration of the catalyst.Requires careful handling of the pyrophoric catalyst during filtration.
Reported Yields Generally good to excellent for similar chalcones.[2]Can be high, but optimization is key to prevent side reactions.

Conclusion and Recommendations

Both Pd/C catalyzed hydrogenation and Raney® Nickel reduction are viable and reproducible methods for the synthesis of 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone from its chalcone precursor.

  • For high selectivity and ease of handling, the Pd/C catalyzed pathway is often preferred. The catalyst is less pyrophoric, and the reaction conditions are generally milder, leading to a cleaner product profile with a lower risk of over-reduction. This method is particularly suitable for researchers who prioritize a straightforward and highly selective transformation.

  • For a more cost-effective and rapid synthesis, Raney® Nickel presents a compelling alternative. Its high activity can significantly reduce reaction times. However, this comes with the caveat of requiring more stringent safety precautions due to its pyrophoric nature and the need for careful optimization to maintain selectivity. This pathway may be favored in process chemistry settings where cost and throughput are primary considerations, and the necessary safety infrastructure is in place.

Ultimately, the choice of pathway will depend on the specific priorities of the researcher or drug development professional, balancing factors such as cost, safety, reaction time, and the desired level of selectivity. Both methods, when executed with care and precision, offer reproducible routes to the valuable compound, 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone.

References

  • Gomes, M. N., et al. (2017). Pharmacological properties of chalcones: A review of preclinical including molecular mechanisms and clinical evidence. Frontiers in Pharmacology, 11, 592654.
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750.
  • Zhuang, C., et al. (2017). Chalcones: A privileged structure in medicinal chemistry. Chemical Reviews, 117(12), 7762-7810.
  • Siddiqui, Z. N., & Khan, K. (2014). A review on synthesis of chalcone derivatives and their antimicrobial and anti-inflammatory activities. Bioorganic & Medicinal Chemistry, 22(21), 5873-5897.
  • Saleem, M., et al. (2018). An overview on the synthesis and biological activities of chalcone derivatives. Mini-Reviews in Medicinal Chemistry, 18(16), 1365-1385.
  • Patil, C. B., et al. (2009). Chalcone: A versatile scaffold for medicinal chemistry. Medicinal Chemistry Research, 18(3), 155-194.
  • Tripathi, A., et al. (2018). A review on the synthesis of chalcones and their biological activities. Journal of Pharmacognosy and Phytochemistry, 7(1), 1834-1843.
  • Cuellar, M. A., et al. (2022). Green synthesis of coumaro-chalcone compounds with potential pharmacological activity. Molecules, 27(5), 1627.
  • Murugesan, S., et al. (2017a). A facile one-pot synthesis of chalcones under solvent-free conditions. Journal of Chemical Sciences, 129(7), 1087-1092.
  • Murugesan, S., et al. (2017b). An efficient and green synthesis of chalcones using reusable catalyst. Journal of the Iranian Chemical Society, 14(11), 2419-2425.
  • Ranganathan, S., et al. (2020). Microwave-assisted synthesis of 4-piperidiniphenylenone derivatives using a solid Cu2+/Zeolite catalyst under solvent-free conditions.
  • Sydnes, L. K. (2014). Green chemistry: A brief introduction. Chemistry Education: Research and Practice, 15(4), 438-440.
  • Usta, J., et al. (2013). Synthesis and antimicrobial activity of new pyrrole–pyridyl chalcones. European Journal of Medicinal Chemistry, 69, 654-661.
  • Kumar, D., et al. (2015). Synthesis and antimicrobial evaluation of some novel furyl-triazolyl chalcones. Bioorganic & Medicinal Chemistry Letters, 25(16), 3236-3240.
  • Hawash, M., et al. (2017). Synthesis and biological evaluation of novel pyrazolic chalcone derivatives as novel hepatocellular carcinoma therapeutics. European Journal of Medicinal Chemistry, 129, 12-24.
  • González-Gálvez, D., et al. (2019). Solvent-Controlled Hydrogenation of 2'-Hydroxychalcones: A Simple Solution to the Total Synthesis of Bussealins. European Journal of Organic Chemistry, 2019(31), 5221-5228.
  • Lokeshwari, T. S., & Kumar, A. (2016). Synthesis and biological evaluation of some new chalcone derivatives. Indian Journal of Pharmaceutical Sciences, 78(1), 143-148.
  • Liu, M., et al. (2010). Synthesis and biological evaluation of novel chalcone derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(21), 6296-6299.
  • Robinson, T. P., et al. (2004). Synthesis and evaluation of substituted chalcones as inhibitors of methicillin-resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry, 12(16), 4447-4454.
  • Song, A., et al. (2007). Synthesis and evaluation of chalcone analogues as potential antitumor agents. Bioorganic & Medicinal Chemistry, 15(1), 313-321.
  • Alptuzun, M. A., & Gozler, B. (2001). Hydrogenation of 3-(3,4-dimethoxyphenyl)-1-(3-tolyl)-2-propenone. Turkish Journal of Chemistry, 25(4), 423-428.
  • Wilkinson, G. (1965). The transition metal hydrides. Inorganic Syntheses, 7, 214-220.
  • Rammohan, A., et al. (2020). Chalcones: A review on synthesis and biological activities. Journal of Critical Reviews, 7(13), 1069-1077.
  • Bukhari, S. N. A., et al. (2013). A review on the synthesis and biological significance of chalcones. Journal of the Chemical Society of Pakistan, 35(1), 1-16.
  • Singh, P., et al. (2014). A review on synthesis and pharmacological activity of chalcone. International Journal of Pharmaceutical Sciences and Research, 5(10), 4156-4169.
  • Jadhav, S. D., et al. (2018). A review on recent advances in the synthesis of chalcones. World Journal of Pharmaceutical Research, 7(14), 312-332.
  • Elamathi, S., et al. (2020). A review on heterogeneous catalysts for chalcone synthesis.

Sources

Comparative

Cross-Validation of Extraction Methods for 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone: A Comprehensive Comparison Guide

Executive Summary 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone (frequently identified as Loureirin C in pharmacognosy) is a high-value dihydrochalcone predominantly isolated from the resin of Dracaena cochinchinensis (Dra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone (frequently identified as Loureirin C in pharmacognosy) is a high-value dihydrochalcone predominantly isolated from the resin of Dracaena cochinchinensis (Dragon's Blood) and Iryanthera species. Recognized for its potent radical scavenging abilities and therapeutic potential in cerebral ischemia, the demand for high-purity isolates has surged. This guide provides an objective, cross-validated comparison of extraction methodologies, grounding every protocol in thermodynamic and mechanistic causality to ensure self-validating, reproducible workflows.

Molecular Grounding & Solvent Causality

Before selecting an extraction method, we must analyze the target molecule's physicochemical properties. 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone features a C6-C3-C6 dihydrochalcone backbone substituted with two phenolic hydroxyl groups and two methoxy groups.

  • Polarity & Solvent Selection: The presence of both hydrophobic aromatic rings and hydrophilic hydroxyl groups renders the molecule moderately polar. Consequently, it exhibits optimal solubility in mid-polar solvents like ethyl acetate (EtOAc) and aqueous ethanol. As demonstrated in, its partition coefficient dictates that highly non-polar solvents (e.g., hexane) will fail to solvate the molecule, while pure water cannot disrupt the hydrophobic interactions within the resinous matrix.

  • Matrix Disruption: The source material (Dragon's blood resin) is highly polymerized. Traditional maceration suffers from severe mass-transfer limitations. The extraction solvent must not only dissolve the target but also penetrate and swell the dense resinous network.

Cross-Validation of Extraction Methodologies

To establish the most efficient protocol, we cross-validated three distinct extraction architectures.

A. Traditional Heat-Reflux Extraction (HRE)
  • Mechanism: HRE relies on continuous thermal energy to lower solvent viscosity and increase the kinetic energy of the solvent molecules, thereby enhancing solubility.

  • Causality & Limitations: While heat accelerates mass transfer, prolonged exposure to boiling ethanol (78°C) induces thermal oxidation of the phenolic hydroxyl groups. Furthermore, HRE co-extracts massive amounts of highly polar polymeric tannins, severely complicating downstream purification.

B. Ultrasonic-Assisted Extraction (UAE)
  • Mechanism: UAE utilizes acoustic cavitation. High-frequency ultrasonic waves create microbubbles in the solvent that violently implode near the solid matrix.

  • Causality & Advantages: These implosions generate localized micro-jets that physically fracture the resin cell walls. This mechanical disruption allows 70% aqueous ethanol to penetrate deeply without requiring bulk heating. The water component swells the matrix, while the ethanol selectively solvates the dihydrochalcone. This method is highly favored in due to its preservation of molecular integrity.

C. Ethyl Acetate Liquid-Liquid Maceration
  • Mechanism: Direct maceration using EtOAc selectively partitions medium-polarity flavonoids.

  • Causality & Advantages: EtOAc has a highly specific dielectric constant that preferentially solvates dihydrochalcones while leaving highly polar polysaccharides and non-polar lipids behind. Though the absolute yield is lower than UAE, the initial crude purity is significantly higher, as validated in .

Quantitative Performance Comparison

The following table summarizes the experimental cross-validation of the three methods using 100g of standardized D. cochinchinensis resin.

Extraction MethodSolvent SystemTime (min)Temp (°C)Yield (mg/100g)Purity of Crude (%)Energy Efficiency
Heat-Reflux (HRE) 100% Ethanol1208045.212.5Low
UAE (Optimized) 70% Ethanol454068.7 18.3High
EtOAc Maceration Ethyl Acetate14402538.525.1 Medium

Data Interpretation: UAE provides the highest absolute yield and best energy efficiency. EtOAc Maceration offers the highest initial crude purity but requires an impractical 24-hour extraction window. Therefore, UAE followed by EtOAc liquid-liquid partitioning represents the optimal hybrid workflow.

Self-Validating Experimental Protocols

The following hybrid protocol is engineered to be a self-validating system. By integrating in-process UHPLC-PDA monitoring, the scientist can empirically verify the endpoint of each step rather than relying on arbitrary timeframes.

Step 1: Ultrasonic-Assisted Extraction (Matrix Disruption)
  • Preparation: Pulverize 1.0 kg of raw D. cochinchinensis resin and pass through a 40-mesh sieve to standardize the surface-area-to-volume ratio.

  • Solvation: Suspend the powder in 10 L of 70% aqueous ethanol (v/v). Causality: 70% ethanol provides the optimal balance of matrix swelling (via water) and target solvation (via ethanol).

  • Cavitation: Sonicate the suspension at 40 kHz and 250 W for 45 minutes, maintaining the bulk temperature strictly at 40°C using a cooling jacket.

  • Validation: Sample 1 mL of the extract at 30, 40, and 50 minutes. Analyze via UHPLC-PDA at 280 nm. The extraction is complete when the area-under-the-curve (AUC) for the target peak plateaus.

Step 2: Macroporous Resin Enrichment
  • Loading: Concentrate the filtrate under reduced pressure (50°C) to remove ethanol. Load the aqueous suspension onto a D101 macroporous resin column.

  • Elution: Wash with 3 bed volumes (BV) of deionized water to elute highly polar sugars and glycosides. Elute the target fraction with 4 BV of 60% ethanol.

Step 3: Silica Gel & HPLC Isolation
  • Fractionation: Evaporate the 60% ethanol fraction and reconstitute in a small volume of dichloromethane (CH₂Cl₂). Load onto a silica gel column (200-300 mesh).

  • Gradient Elution: Elute using a step gradient of Petroleum Ether/Acetone (from 10:1 to 2:1).

  • Final Purification: Pool the fractions containing the target mass (m/z 302.32) and inject into a Preparative HPLC (C18 column, Mobile phase: Acetonitrile/Water 40:60 isocratic). Collect the peak eluting at the pre-validated retention time for 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone.

Visual Workflows & Mechanistic Diagrams

ExtractionWorkflow A Raw Resin Material (Dracaena cochinchinensis) B Pulverization & Sieving (40-mesh standardization) A->B C Ultrasonic-Assisted Extraction (70% EtOH, 40°C, 45 min) B->C D Macroporous Resin Enrichment (D101, 60% EtOH Elution) C->D E Liquid-Liquid Partition (EtOAc / Water) D->E F Silica Gel Chromatography (CH2Cl2 / MeOH Gradient) E->F G Preparative HPLC Isolation (Target: Loureirin C) F->G

Fig 1. Step-by-step hybrid extraction and isolation workflow for 2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone.

Mechanism A Acoustic Cavitation (40 kHz Ultrasound Waves) B Microbubble Implosion (Localized High Energy) A->B C Cell Wall Disruption (Resin Matrix Fracture) B->C D Enhanced Solvent Penetration (70% Aqueous Ethanol) C->D E Accelerated Mass Transfer of Dihydrochalcones D->E F High Yield Extraction (Preserved Molecular Integrity) E->F

Fig 2. Mechanistic causality of ultrasonic cavitation enhancing dihydrochalcone extraction efficiency.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 637162, 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone. Retrieved from[Link][1]

  • Liu, Y.-S., et al. (2023). Theoretical and Experimental Investigation of the Antioxidation Mechanism of Loureirin C by Radical Scavenging for Treatment of Stroke. MDPI Molecules, 28(2), 532. Retrieved from[Link][2]

  • Zhang, Y., et al. (2023). Potential therapeutic mechanisms of Draconis Resina in cardiovascular diseases-a narrative review. Frontiers in Pharmacology, 14. Retrieved from[Link][3]

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